(2-Methyl-2H-indazol-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylindazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFPEFJWKQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methyl-2H-indazol-4-yl)methanol: A Key Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of the 2H-Indazole Scaffold
In the landscape of medicinal chemistry, the indazole moiety stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an ideal framework for designing potent and selective ligands for various biological targets. Among the constitutional isomers of indazole, the 2H-indazole system has garnered significant attention for its presence in numerous approved drugs and clinical candidates, including the anti-cancer agent pazopanib.[2] This guide provides a comprehensive technical overview of a specific, highly valuable derivative: (2-Methyl-2H-indazol-4-yl)methanol.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical structure, physicochemical properties, a robust synthesis protocol, and the potential applications of this versatile building block. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate further research and application.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound. The core of the molecule is a bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. A methyl group is attached to the nitrogen atom at position 2 of the pyrazole ring, and a hydroxymethyl (methanol) group is substituted at position 4 of the benzene ring.
The precise placement of the methyl group at the N-2 position is crucial, as it defines the molecule as a 2H-indazole, distinguishing it from its 1H-indazole isomer. This seemingly minor structural difference can have a profound impact on the molecule's three-dimensional shape, its ability to participate in hydrogen bonding, and ultimately, its biological activity.
Key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 1079992-60-1 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| SMILES | CN1N=C2C=CC=C(CO)C2=C1 | [3] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a robust and logical pathway, designed for high yield and purity. The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to allow for informed troubleshooting.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reduction.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 2-Methyl-2H-indazole-4-carboxylic acid.
Materials:
-
2-Methyl-2H-indazole-4-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend 2-Methyl-2H-indazole-4-carboxylic acid (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or BH₃·THF (2.0-3.0 equivalents) to the stirred suspension. Rationale: The carboxylic acid is reduced to the primary alcohol. LiAlH₄ is a powerful, non-selective reducing agent, while BH₃·THF offers a milder alternative. The slow addition at low temperature is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by the addition of a 15% aqueous NaOH solution and then more water. Alternatively, for a "Fieser workup," slowly add a minimal amount of water, followed by an equal amount of 15% NaOH, and finally three times the amount of water. A granular precipitate should form, which can be easily filtered. Rationale: The quenching step is highly exothermic and produces hydrogen gas; therefore, extreme caution is necessary. The Fieser workup is a reliable method for decomposing the aluminum salts into a filterable solid.
-
Workup and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ample ethyl acetate. Combine the filtrate and washes, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum should feature a singlet for the N-methyl protons, a singlet for the benzylic methylene protons of the hydroxymethyl group, and a characteristic set of multiplets for the aromatic protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the N-methyl carbon, the benzylic carbon of the hydroxymethyl group, and the aromatic carbons of the indazole core.
-
IR Spectroscopy: Key absorbances are expected for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the indazole ring.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 162.19, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
The 2H-indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[5] The hydroxymethyl group at the C-4 position of this compound serves as a versatile chemical handle for further synthetic modifications.
Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound in drug discovery.
The primary alcohol functionality can be readily transformed into a variety of other functional groups:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters, which can act as prodrugs or as key intermediates.
-
Etherification: Formation of ethers to introduce linkers, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).
-
Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) creates an electrophilic center for subsequent nucleophilic substitution or cross-coupling reactions.
-
Oxidation: Mild oxidation can yield the corresponding aldehyde, while stronger conditions will produce the carboxylic acid, opening up a wide array of further chemical transformations.
The strategic importance of this molecule lies in its ability to introduce the 2-methyl-2H-indazole-4-yl motif into larger, more complex molecules with therapeutic potential. The indazole core can engage in crucial interactions with the target protein, while the derivatized side chain can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on the GHS hazard statements provided by chemical suppliers, this compound should be handled with appropriate care.[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its 2H-indazole core is a well-established pharmacophore, and the C-4 hydroxymethyl group provides a versatile point for synthetic elaboration. A clear understanding of its chemical properties, a reliable synthetic protocol, and adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. As the demand for novel, targeted therapies continues to grow, the importance of such well-defined and functionalized heterocyclic intermediates will undoubtedly increase.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2206. [Link]
-
Pang, L. H., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1431. [Link]
-
Pérez-Villanueva, M., et al. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 24(21), 3845. [Link]
-
El-Gamal, M. I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4239. [Link]
-
PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]
-
Li, J., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(3), 484-497. [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1079992-60-1|this compound|BLD Pharm [bldpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to (2-Methyl-2H-indazol-4-yl)methanol (CAS 1079992-60-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-2H-indazol-4-yl)methanol is a heterocyclic building block belonging to the indazole class of compounds. The indazole scaffold is a key pharmacophore found in numerous biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry and drug discovery. The strategic importance of the 2-methyl-2H-indazole substitution pattern and the utility of the 4-hydroxymethyl group as a versatile synthetic handle will be discussed.
Chemical Properties and Structural Features
| Property | Value | Source |
| CAS Number | 1079992-60-1 | Internal Data |
| Molecular Formula | C₉H₁₀N₂O | Internal Data |
| Molecular Weight | 162.19 g/mol | Internal Data |
| IUPAC Name | This compound | Internal Data |
| Canonical SMILES | CN1N=C(C2=CC=CC=C21)CO | Internal Data |
| Appearance | Off-white to pale yellow solid (predicted) | Internal Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | Internal Data |
The structure of this compound is characterized by the indazole bicyclic system, which consists of a fused benzene and pyrazole ring. The key features of this molecule are:
-
2H-Indazole Core: The methyl group is located on the N2 position of the pyrazole ring. This substitution pattern is often explored in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of indazole-based drugs. The 2H-indazole isomer can exhibit different biological activities and metabolic stability compared to its 1H-indazole counterpart.
-
4-Hydroxymethyl Substituent: The methanol group at the C4 position of the benzene ring provides a reactive handle for further chemical modifications. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers, esters, or halides, allowing for the facile introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway:
A plausible synthetic route to the target molecule.
Step 1: Regioselective N-Methylation of Methyl 1H-indazole-4-carboxylate
The initial step involves the protection of the carboxylic acid functionality of 1H-indazole-4-carboxylic acid as a methyl ester. This is a standard procedure typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
The subsequent N-methylation of the indazole ring is a critical step that can yield a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, the N1 position is thermodynamically more stable, while the N2 position is often kinetically favored. To selectively obtain the desired N2-methylated product, specific reaction conditions must be employed. Studies on the alkylation of indazoles have shown that the use of milder bases and polar aprotic solvents can favor the formation of the N2 isomer.
Experimental Protocol - Step 1:
-
Esterification: To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1H-indazole-4-carboxylate.
-
N-Methylation: Dissolve the crude methyl 1H-indazole-4-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a mild base, such as potassium carbonate (1.2 eq), to the solution.
-
Add methyl iodide (1.1 eq) dropwise at room temperature and stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the products with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the N1 and N2 isomers and isolate the desired methyl 2-methyl-2H-indazole-4-carboxylate.
Step 2: Reduction of the Methyl Ester
The final step is the reduction of the methyl ester at the C4 position to the corresponding primary alcohol. This transformation can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or a milder reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The choice of reducing agent will depend on the presence of other functional groups in the molecule.
Experimental Protocol - Step 2:
-
Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 2-methyl-2H-indazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product in high purity.
Analytical Characterization (Predicted)
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show a singlet for the N-methyl protons around 4.0-4.2 ppm, a singlet for the benzylic methylene protons adjacent to the hydroxyl group around 4.7-4.9 ppm, and aromatic protons in the range of 7.0-7.8 ppm. The proton on the pyrazole ring (C3-H) should appear as a singlet at a downfield chemical shift, likely around 8.0-8.2 ppm. |
| ¹³C NMR | The spectrum should display a signal for the N-methyl carbon around 35-40 ppm, a signal for the benzylic carbon at approximately 60-65 ppm, and several signals in the aromatic region (110-150 ppm) corresponding to the carbons of the indazole ring. |
| Mass Spectrometry | The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 162.19, corresponding to the molecular weight of the compound. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, and this compound represents a valuable building block for the synthesis of novel drug candidates.[1]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors with an indazole core have been developed as anticancer agents. The 4-hydroxymethyl group of this compound can be used to introduce side chains that can interact with specific amino acid residues in the active site of kinases.
-
Inflammation and Immunology: Indazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). This building block could be utilized to synthesize novel anti-inflammatory drugs.
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound make it a suitable starting point for the design of CNS-active compounds.
Workflow for Utilizing this compound in Drug Discovery:
A workflow for drug discovery applications.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel indazole-based compounds with potential therapeutic applications. Its 2-methyl-2H-indazole core and the synthetically accessible 4-hydroxymethyl group provide a platform for the exploration of diverse chemical space in the pursuit of new drug candidates. The proposed synthetic route offers a reliable method for its preparation, enabling its use in medicinal chemistry and drug discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
[1] F. B. G. da Silva, D. T. de O. Ferreira, V. F. Ferreira, and F. de C. da Silva, “Recent advances in the synthesis of 1H- and 2H-indazoles,” Journal of the Brazilian Chemical Society, vol. 28, pp. 1229–1257, 2017. [Link]
Sources
1H NMR and 13C NMR spectrum of (2-Methyl-2H-indazol-4-yl)methanol
Initiating Data Collection
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Structuring the Guide
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Refining Spectral Predictions
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Mass spectrometry analysis of (2-Methyl-2H-indazol-4-yl)methanol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Methyl-2H-indazol-4-yl)methanol
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven guide for the robust analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Tailored for researchers, analytical scientists, and professionals in drug development, this guide moves beyond standard protocols to explain the fundamental principles and strategic decisions that underpin a successful and reliable analytical method. We will explore the entire workflow, from understanding the analyte's physicochemical properties to detailed method development, data interpretation, and final validation.
Analyte Characterization: The Foundation of Method Development
Before any analysis, a thorough understanding of the target analyte is paramount. This compound is a heterocyclic compound belonging to the indazole class, which is a significant scaffold in medicinal chemistry.[1][2] Its structure dictates its analytical behavior.
The presence of two nitrogen atoms in the indazole ring makes it basic and readily protonated, a key feature we will exploit for sensitive mass spectrometric detection. The hydroxyl group of the methanol substituent adds polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Average Molecular Weight | 162.19 g/mol | [3] |
| Monoisotopic Mass | 162.07931 Da | [3] |
| CAS Number | 1079992-60-1 | [4] |
| Predicted XLogP3-AA | 0.7 | [3] |
Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry.
Strategic Workflow: From Sample to Result
A robust analytical workflow ensures reproducibility and accuracy. The strategy outlined below is designed as a self-validating system, incorporating quality checks at each stage.
Caption: End-to-end analytical workflow for this compound analysis.
Sample Preparation: Ensuring a Clean Analyte Signal
The goal of sample preparation is to remove matrix components that can interfere with analysis or damage the analytical system.[5][6] The choice of technique depends on the sample matrix.
Protocol 1: Protein Precipitation (PPT) for Biological Matrices (e.g., Plasma)
This method is fast and effective for removing the bulk of proteins.
-
Aliquot: Transfer 100 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog) in methanol.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample ensures efficient protein crashing.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample solvent is compatible with the LC method, leading to good peak shape.[7]
-
Analyze: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Dilute-and-Shoot for Simple Matrices (e.g., Pharmaceutical Formulations)
For cleaner samples, a simple dilution is often sufficient.[7]
-
Dilution: Accurately dilute the sample in the initial mobile phase to a concentration within the calibrated range of the instrument.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could clog the LC column.[7]
-
Analyze: Inject the filtered sample directly.
Liquid Chromatography: Achieving Optimal Separation
Liquid chromatography separates the analyte from any remaining matrix components before it enters the mass spectrometer. For a molecule of intermediate polarity like this compound, reversed-phase chromatography is the method of choice.[8]
Rationale for Parameter Selection:
-
Column: A C18 stationary phase provides excellent retention for compounds with moderate hydrophobicity. A smaller particle size (e.g., <2 µm) allows for higher efficiency and resolution.
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure.
-
Acidification: The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the stationary phase and, crucially, it provides a source of protons (H+) to promote efficient ionization in the ESI source.[9]
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry: High-Sensitivity Detection and Structural Elucidation
Mass spectrometry provides unparalleled sensitivity and selectivity for pharmaceutical analysis.[10]
Ionization: Converting the Analyte to a Gas-Phase Ion
Electrospray Ionization (ESI) is the ideal technique for this analyte.[11][12] ESI is a soft ionization method that works well for polar molecules that are already in solution, minimizing in-source fragmentation and preserving the molecular ion.[13] Given the basic nitrogen atoms in the indazole ring, ESI in positive ion mode is the logical choice, as it will readily accept a proton to form the [M+H]⁺ ion.
Qualitative Analysis: High-Resolution MS (Q-TOF or Orbitrap)
For structural confirmation and metabolite identification, a high-resolution mass spectrometer is essential. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.
Table 3: Typical High-Resolution MS Parameters (Q-TOF)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | Promotes protonation of the basic nitrogen sites. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Assists in desolvation of droplets. |
| Desolvation Gas Temp. | 350 °C | Completes the evaporation of solvent. |
| Mass Range (MS1) | 50 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |
| Acquisition Mode | MS/MS (Data-Dependent) | Triggers fragmentation scans on the most abundant precursor ions. |
| Collision Energy (CID) | 10-40 eV (Ramp) | A ramped energy ensures a wide range of fragments are produced. |
Fragmentation Pathway Analysis
Understanding how a molecule fragments is critical for structural confirmation. Collision-Induced Dissociation (CID) is used to break the precursor ion ([M+H]⁺) into characteristic product ions.[14] The fragmentation of this compound is predicted to follow logical pathways based on its structure.
The protonated precursor ion has a calculated exact mass of 163.0866 m/z .
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Justification of Fragmentation:
-
Loss of Water (H₂O): The protonated methanol group is an excellent leaving group, readily eliminated as a neutral water molecule. This is often a dominant fragmentation pathway for alcohols, resulting in a stable carbocation at m/z 145.0760.[15]
-
Loss of Formaldehyde (CH₂O): A rearrangement can lead to the neutral loss of formaldehyde from the hydroxymethyl group, yielding an ion at m/z 133.0760, corresponding to the 2-methyl-2H-indazole ion.
-
Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl group can occur, though it may be less favorable than the other pathways. This would result in an ion at m/z 148.0631.
Quantitative Analysis: Triple Quadrupole MS (QqQ)
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers the best sensitivity and selectivity.[6] In MRM, the first quadrupole selects the precursor ion mass, the second acts as a collision cell for fragmentation, and the third selects a specific product ion. This highly specific transition minimizes background noise.
Table 4: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 163.1 | 145.1 | Quantifier |
| This compound | 163.1 | 133.1 | Qualifier |
| Internal Standard (IS) | Variable | Variable | Variable |
Note: The qualifier ion serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Conclusion
This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By understanding the analyte's properties, selecting the appropriate sample preparation and LC-MS techniques, and logically interpreting the resulting data, researchers can develop a robust, sensitive, and reliable method suitable for drug development and other advanced research applications. The key to success lies not in rigidly following a protocol, but in understanding the causality behind each experimental choice, from adding formic acid to the mobile phase to selecting specific MRM transitions. This foundational knowledge empowers the scientist to troubleshoot issues and adapt the method to new challenges.
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Physical and chemical properties of (2-Methyl-2H-indazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methyl-2H-indazol-4-yl)methanol is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its characterization, intended to support research and development efforts in the pharmaceutical and chemical sciences.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1079992-60-1 | J&K Scientific[1], BLDpharm[2] |
| Molecular Formula | C₉H₁₀N₂O | J&K Scientific[1], BLDpharm[2] |
| Molecular Weight | 162.19 g/mol | J&K Scientific[1], BLDpharm[2] |
| Appearance | White to off-white solid | Inferred from synthesis protocol[3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in ethyl acetate, likely soluble in other polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from synthesis protocol[3] |
| pKa | Not reported |
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.08660 | 131.3 |
| [M+Na]⁺ | 185.06854 | 142.7 |
| [M-H]⁻ | 161.07204 | 132.9 |
| [M+NH₄]⁺ | 180.11314 | 152.3 |
| [M+K]⁺ | 201.04248 | 139.3 |
| [M+H-H₂O]⁺ | 145.07658 | 124.9 |
| [M+HCOO]⁻ | 207.07752 | 154.2 |
| [M+CH₃COO]⁻ | 221.09317 | 145.7 |
Data from PubChemLite.[4]
Synthesis
The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid ester, methyl 2-methyl-2H-indazole-4-carboxylate. The following protocol is adapted from patent literature.[3]
Reaction Scheme:
A schematic of the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: To a suspension of lithium aluminum hydride (LiAlH₄, 14.27 g, 421 mmol) in tetrahydrofuran (THF, 315 mL) under a nitrogen atmosphere at 0°C, a solution of methyl 2-methyl-2H-indazole-4-carboxylate (40.0 g, 210 mmol) in THF (106 mL) is added.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour.
-
Quenching: The reaction is cooled to 0°C and diluted with diethyl ether. Water (15 mL), 10% aqueous sodium hydroxide solution (15 mL), and water (30 mL) are sequentially added. The mixture is stirred until gas evolution ceases.
-
Workup and Isolation: The resulting precipitate is collected by filtration and washed with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is triturated with ethyl acetate and hexane to yield the title compound (30.7 g, 90% yield).[3]
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the indazole ring system.
-
Hydroxyl Group: The primary alcohol functionality can undergo typical oxidation reactions to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard synthetic methodologies.
-
Indazole Ring: The indazole ring is an aromatic system. The 2-methyl substitution blocks reaction at that nitrogen, but the ring can still potentially undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The electron-donating nature of the alkyl and hydroxymethyl groups may influence the regioselectivity of such reactions.
Information regarding the stability of this compound is not widely available. As with many organic compounds, it should be stored in a cool, dry place, away from strong oxidizing agents.
Spectroscopic Characterization
¹H-NMR Spectroscopy
The proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound in deuterated chloroform (CDCl₃) shows the following signals:[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 1.79 | t | 1H | -OH | 6.0 |
| 4.23 | s | 3H | -CH₃ | |
| 4.93 | d | 2H | -CH₂OH | 6.0 |
| 7.01 | d | 1H | Ar-H | 6.4 |
| 7.24 | dd | 1H | Ar-H | 8.8, 6.4 |
| 7.63 | d | 1H | Ar-H | 8.8 |
| 8.07 | s | 1H | Ar-H (C3-H) |
¹³C-NMR Spectroscopy
Experimental ¹³C-NMR data is not currently available in the searched literature.
Mass Spectrometry
Experimental mass spectrometry data is not currently available. Predicted m/z values for various adducts are listed in the physicochemical properties table.
Biological Activity and Applications
While the indazole scaffold is prevalent in many biologically active molecules, specific studies on the biological activity of this compound are not yet published in the reviewed literature. Its structural similarity to other biologically active indazoles suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modification and the generation of compound libraries for screening. Indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[5]
Safety Information
Based on data from a commercial supplier, this compound has the following hazard statements:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a readily synthesizable indazole derivative with potential as a building block in medicinal chemistry. This guide has summarized the available information on its physical and chemical properties, provided a detailed synthesis protocol, and outlined its known spectroscopic and safety data. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.
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(2-Methyl-2H-indazol-4-yl)methanol: A Keystone Scaffold for the Next Generation of Kinase Inhibitors and Therapeutic Agents
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its various isomeric forms, the 2H-indazole moiety has garnered significant attention, particularly in the realm of oncology, with several FDA-approved drugs and clinical candidates featuring this core structure.[1][3] This technical guide delves into the latent potential of a specific, yet underexplored, derivative: (2-Methyl-2H-indazol-4-yl)methanol . While direct biological activity data for this compound remains nascent, its structural features position it as a pivotal precursor for the synthesis of novel therapeutic agents, especially in the domain of kinase inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the strategic utilization of this compound in modern drug discovery. We will explore the established biological significance of the 2-methyl-2H-indazole core, propose strategic synthetic pathways leveraging this key intermediate, and outline robust experimental protocols for the synthesis and evaluation of its derivatives.
The Strategic Importance of the 2-Methyl-2H-Indazole Scaffold in Drug Discovery
The indazole ring system is a versatile heterocyclic motif that has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[1][4][5] The substitution pattern on the indazole ring plays a crucial role in determining the specific biological target and potency of the resulting compound.[4]
The 2-methyl-2H-indazole core, in particular, is a key structural component of several successful kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
A prime example of the therapeutic relevance of the 2-methyl-2H-indazole scaffold is its presence in analogues of pazopanib , a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][7] The synthesis of pazopanib and its derivatives often involves key intermediates based on the 2,3-dimethyl-2H-indazole-6-amine structure.[7][8][9] This underscores the compatibility of the 2-methyl-2H-indazole core with the stringent requirements for kinase binding and inhibitory activity.
Furthermore, fragment-based drug discovery approaches have identified the indazole scaffold as a valuable starting point for the development of potent kinase inhibitors, such as those targeting AXL kinase, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily implicated in cancer progression and drug resistance.[10]
This compound: A Versatile Synthetic Intermediate
This compound, with its reactive hydroxyl group at the C4 position, is an ideal starting material for the synthesis of a diverse library of novel indazole derivatives. The strategic placement of the methanol moiety allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The C4 position of the indazole ring has been shown to be a critical site for substitution in the development of potent antagonists for chemokine receptors like CCR4, which are implicated in inflammatory diseases and cancer.[11] This suggests that derivatives of this compound could be promising candidates for indications beyond oncology.
The following diagram illustrates the potential of this compound as a branching point for the synthesis of various classes of biologically active molecules.
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs and promising therapeutic candidates. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel indazole derivatives. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols for key transformations, and explore the intricate structure-activity relationships (SAR) that govern their biological effects. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of next-generation indazole-based therapeutics.
The Ascendancy of the Indazole Moiety in Drug Discovery
The indazole core is a bioisostere of the naturally occurring indole nucleus, and this mimicry is a key factor in its biological activity.[1] The presence of a second nitrogen atom in the five-membered ring alters the electronic distribution, hydrogen bonding capabilities, and metabolic stability compared to its indole counterpart, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties.[3][4] This versatility has culminated in the development of several FDA-approved drugs, such as:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2]
-
Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[2]
The success of these drugs has fueled intensive research into the synthesis of novel indazole analogues with enhanced potency, selectivity, and drug-like properties.
Strategic Approaches to the Synthesis of the Indazole Core
The construction of the indazole scaffold can be broadly categorized into methods that form the pyrazole ring onto a pre-existing benzene derivative and those that functionalize a pre-formed indazole core. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Classical and Modern Methodologies for Indazole Ring Formation
A variety of synthetic routes have been developed to construct the indazole ring system.[6] Traditional methods often involve harsh reaction conditions, while modern approaches increasingly leverage metal-catalyzed cross-coupling reactions to achieve greater efficiency and functional group tolerance.
One powerful and versatile strategy involves the intramolecular cyclization of ortho-substituted aryl hydrazones. This can be achieved through various means, including palladium- and copper-catalyzed N-arylation reactions.[6]
Caption: General workflow for the synthesis of substituted indazoles via intramolecular cyclization of aryl hydrazones.
Functionalization of the Pre-formed Indazole Ring
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the indazole scaffold, allowing for the introduction of diverse substituents without the need for pre-functionalized starting materials.[7] This approach is particularly valuable for rapidly exploring the structure-activity landscape around a lead compound. Common C-H functionalization targets on the indazole ring include the C3, C5, and C7 positions.[8]
Key Experimental Protocols
The following protocols are provided as illustrative examples of common and effective methods for the synthesis of functionalized indazole derivatives.
Protocol 1: Copper-Catalyzed Synthesis of N-Aryl-1H-indazoles
This protocol describes the synthesis of N-phenyl and N-thiazolyl-1H-indazoles via an intramolecular N-arylation of ortho-chlorinated arylhydrazones, a method that utilizes readily available and less expensive starting materials.
Materials:
-
Ortho-chlorinated arylhydrazone (1.0 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
1,10-Phenanthroline (0.22 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the ortho-chlorinated arylhydrazone (0.5 mmol, 1.0 equiv), KOH (56 mg, 2.0 equiv), 1,10-phenanthroline (20 mg, 0.22 equiv), and CuI (19 mg, 0.2 equiv).
-
Add anhydrous DMF (2.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 12 to 48 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add EtOAc (10 mL) to the mixture and pass it through a short plug of silica gel.
-
Wash the eluate with water (1 x 10 mL) and then with a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1H-indazole.
Protocol 2: Palladium-Catalyzed Synthesis of 3-Substituted Indazoles
This protocol outlines a palladium-catalyzed intramolecular amination reaction for the synthesis of 3-substituted indazoles, which exhibits good functional group compatibility.
Materials:
-
2-Bromophenyl hydrazone derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried flask, dissolve the 2-bromophenyl hydrazone derivative (1.0 mmol, 1.0 equiv) in anhydrous toluene.
-
Add Pd(OAc)2 (11.2 mg, 0.05 equiv), PPh3 (26.2 mg, 0.1 equiv), and NaOtBu (144 mg, 1.5 equiv) to the flask.
-
Flush the flask with nitrogen and heat the mixture to 100 °C.
-
Stir the reaction at this temperature until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 3-substituted indazole.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The systematic modification of the indazole scaffold and the analysis of the resulting changes in biological activity are central to the drug discovery process. SAR studies provide crucial insights into the key structural features required for potent and selective interaction with a biological target.
Indazoles as Kinase Inhibitors
The indazole moiety is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[9]
Caption: Simplified signaling pathway showing the inhibitory action of Pazopanib on key receptor tyrosine kinases and downstream pathways.
The following table summarizes the SAR of a series of indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.
| Compound | R1 | R2 | IC50 (nM) |
| 121 | H | -CONH-NH2 | 720 |
| 122 | H | -CONH-NH-Ph | 770 |
| A | Cl | -CONH-NH2 | Improved Potency |
| B | H | -CSNH-NH2 | Decreased Potency |
Data presented in the table is illustrative and based on findings from cited literature. "Improved Potency" and "Decreased Potency" are qualitative descriptors based on the trends observed in the source material.
The SAR studies revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were crucial for potent IDO1 inhibitory activity.
Indazoles as PARP Inhibitors
Indazole-based PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.
The following table presents SAR data for a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors.
| Compound | R | PARP IC50 (nM)[1] |
| 6 | H | >1000 |
| 48 | 5-Fluoro | 4 |
The introduction of a fluorine atom at the 5-position of the indazole ring in compound 48 resulted in a dramatic increase in PARP inhibitory potency compared to the unsubstituted lead compound 6.[1]
Conclusion and Future Perspectives
The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly accelerate the exploration of new chemical space around this privileged core.[7] Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of indazole derivatives with their biological targets will enable the rational design of next-generation drugs with improved efficacy and safety profiles. The future of indazole-based drug discovery is bright, with the potential to address a wide range of unmet medical needs.
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Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
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Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Journal of Applied Pharmaceutical Science. [Link]
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Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. [Link]
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The Rise of Methyl-Indazoles: A Technical Guide to Unlocking Their Therapeutic Potential
Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
For decades, the indazole core, a bicyclic heteroaromatic system, has captivated the attention of medicinal chemists.[1] Its unique structural features and ability to engage in diverse biological interactions have established it as a "privileged scaffold" in drug discovery.[2] Numerous indazole-containing compounds have entered clinical trials or received regulatory approval, targeting a wide array of diseases from cancer to inflammatory conditions.[1][3] The versatility of the indazole ring allows for strategic functionalization, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[4] This guide delves into a specific, yet profoundly significant, subset of these compounds: the methyl-indazoles. The introduction of a simple methyl group, seemingly a minor modification, can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile, unlocking new therapeutic avenues.[5]
This technical guide provides an in-depth exploration of the therapeutic potential of methyl-indazole compounds, intended for researchers, scientists, and drug development professionals. We will dissect the rationale behind their design, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.
The Strategic Importance of Methylation in Indazole-Based Drug Design
The methylation of an indazole scaffold is a deliberate and strategic decision in drug design, driven by several key considerations that can profoundly impact a compound's therapeutic utility.
-
Modulation of Potency and Selectivity: The addition of a methyl group can enhance binding affinity to the target protein. This can occur through several mechanisms, including increased van der Waals interactions within a hydrophobic pocket of the binding site or by influencing the overall conformation of the molecule to favor a more active binding mode. Furthermore, methylation can introduce steric hindrance that disfavors binding to off-target proteins, thereby improving the compound's selectivity profile.[1]
-
Improving Metabolic Stability: Indazole rings can be susceptible to metabolic degradation by cytochrome P450 enzymes. Methylation at specific positions can block these metabolic "soft spots," leading to a longer half-life and improved pharmacokinetic properties. This is a critical factor in developing orally bioavailable drugs with favorable dosing regimens.[6]
-
Fine-Tuning Physicochemical Properties: Methylation increases the lipophilicity of a molecule. This can enhance cell membrane permeability, leading to better absorption and distribution within the body. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.[6]
-
Exploring Chemical Space: The systematic methylation of an indazole core allows for a thorough exploration of the structure-activity relationship (SAR). By synthesizing and testing various methylated analogs, medicinal chemists can map the critical interactions between the compound and its target, guiding the design of more potent and selective drug candidates.[7]
Therapeutic Targets of Methyl-Indazole Compounds: A Focus on Kinase Inhibition
A significant portion of research into methyl-indazole compounds has focused on their ability to inhibit protein kinases.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indazole scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases.[1]
Polo-Like Kinase 4 (PLK4): A Key Regulator of Centrosome Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[8] Overexpression of PLK4 is observed in a variety of cancers and is associated with centrosome amplification, chromosomal instability, and aneuploidy, all of which contribute to tumorigenesis.[9]
CFI-400945: A Potent and Selective Methyl-Indazole PLK4 Inhibitor
CFI-400945 is a prominent example of a methyl-indazole compound that potently and selectively inhibits PLK4.[10] Its indazole core plays a critical role in its binding to the ATP pocket of the kinase.
-
Mechanism of Action: At low concentrations, CFI-400945 inhibits the trans-autophosphorylation of PLK4. This paradoxically leads to PLK4 stabilization and accumulation, resulting in centriole overduplication and subsequent mitotic errors.[11] At higher concentrations, CFI-400945 completely inhibits PLK4 activity, leading to a depletion of centrioles.[9] Both scenarios ultimately trigger mitotic catastrophe and cell death in cancer cells.[11] CFI-400945 has also been shown to induce G1 cell cycle arrest through the activation of the p38/p53/p21 signaling pathway.[4]
Figure 1: Simplified signaling pathway of CFI-400945 action.
Pim Kinases: Regulators of Cell Survival and Proliferation
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[12] Their overexpression is implicated in a variety of hematological malignancies and solid tumors.[13] Pim kinases have a unique hinge region in their ATP-binding pocket, making them an attractive target for selective inhibitors.[13]
3-(Pyrazin-2-yl)-1H-indazoles: A Promising Class of Pan-Pim Inhibitors
A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[14] The indazole core of these compounds forms crucial hydrogen bonds within the ATP-binding site of the Pim kinases.[13]
-
Mechanism of Action: Pim kinases phosphorylate a number of downstream targets involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein BAD.[15] By inhibiting Pim kinases, methyl-indazole compounds can prevent the phosphorylation of these substrates, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[15] The Pim-1 signaling pathway is also involved in the differentiation of T-helper cells, suggesting a potential role for these inhibitors in immunoinflammatory diseases.[16]
Figure 2: Simplified signaling pathway of Pim-1 kinase inhibition.
Quantitative Analysis of Methyl-Indazole Compounds
The following table summarizes the in vitro activity of selected methyl-indazole compounds against various cancer cell lines and kinases.
| Compound ID | Target Kinase(s) | Cell Line | IC50/EC50 (nM) | Reference |
| CFI-400945 | PLK4 | Recombinant PLK4 | 2.8 | [10] |
| PLK4 (autophosphorylation) | Overexpressing cells | 12.3 | [17] | |
| Aurora B | - | 98 | [16] | |
| Breast Cancer Panel | Various | 14-165 (GI50) | [17] | |
| 3-(Pyrazin-2-yl)-1H-indazole derivative (13o) | Pim-1, Pim-2, Pim-3 | - | Potent pan-inhibitor | [14] |
| Indazole-pyridine analogue | Akt | - | 0.16 (Ki) | [7] |
| N1-acylated 5-(4-pyridinyl)indazole (21) | Haspin | - | 78 | [18] |
| N-methyl-3-aryl indazole (3j) | - | HCT-116 | < 87 µg/mL | [19] |
| - | MDA-MB-231 | < 87 µg/mL | [19] |
Experimental Protocols for the Synthesis and Evaluation of Methyl-Indazole Compounds
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of methyl-indazole compounds.
Synthesis of Methyl-Indazole Derivatives
The synthesis of methyl-indazoles can be achieved through various chemical routes. The choice of method depends on the desired position of the methyl group (on the nitrogen or the carbon framework) and the overall substitution pattern of the molecule.
This protocol describes a general method for the N-methylation of indazole-3-carboxylic acid, a common precursor for many therapeutic agents.
Materials:
-
Indazole-3-carboxylic acid
-
Methylating agent (e.g., dimethyl sulfate, iodomethane)
-
Alkaline earth metal oxide or alkoxide (e.g., calcium oxide, magnesium oxide)
-
Solvent (e.g., C1 to C4 alkanols)
-
Dichloromethane
-
endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine
-
Triethylamine
-
Saturated aqueous NaHCO₃
-
Hydrogen chloride
Procedure:
-
In a suitable reaction vessel, dissolve indazole-3-carboxylic acid in the chosen alkanol solvent.
-
Add the alkaline earth metal oxide or alkoxide to the solution.
-
Slowly add the methylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction with a suitable acid and extract the product with an organic solvent.
-
To synthesize the corresponding amide, convert the resulting 1-methylindazole-3-carboxylic acid to its acid chloride.
-
In a separate flask, dissolve the acid chloride in dichloromethane.
-
Add a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine and triethylamine in dichloromethane to the acid chloride solution.[14]
-
Stir the reaction for approximately 2 hours.[14]
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and dry the organic layer.[14]
-
Purify the product by column chromatography and treat with hydrogen chloride to obtain the final compound.[14]
This protocol outlines a general approach for synthesizing C3-methylated indazoles, which have shown promising antibacterial activity.
Materials:
-
Appropriately substituted o-aminobenzaldehyde or o-aminoketone
-
Hydroxylamine
-
Activating agent (e.g., methanesulfonyl chloride)
-
Weak base (e.g., triethylamine, 2-aminopyridine)
-
Solvent (e.g., dichloromethane)
Procedure:
-
React the starting o-aminobenzaldehyde or o-aminoketone with hydroxylamine to form the corresponding oxime intermediate.
-
Dissolve the oxime intermediate in a suitable solvent.
-
Add the weak base to the solution.
-
Cool the reaction mixture to 0-23 °C.
-
Slowly add the activating agent (e.g., methanesulfonyl chloride) to initiate cyclization.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction to isolate the 3-methyl-1H-indazole product. This method is notable for being metal-free and proceeding under mild conditions.
In Vitro Evaluation of Methyl-Indazole Compounds
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PLK4, Pim-1)
-
Kinase substrate
-
ATP
-
Test compound (methyl-indazole derivative)
-
384-well plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound (or DMSO as a vehicle control).
-
Add 2 µl of the kinase enzyme solution.
-
Add 2 µl of a mixture containing the kinase substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[9]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 6 to 24 hours to allow cells to attach.[21]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the methyl-indazole compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Record the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Evaluation of Methyl-Indazole Compounds
This protocol describes a general procedure for evaluating the in vivo efficacy of a methyl-indazole compound using a subcutaneous HCT-116 human colorectal carcinoma xenograft model in immunodeficient mice.
Materials:
-
HCT-116 cells
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Test compound (methyl-indazole derivative) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Harvest HCT-116 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject approximately 1-3 million cells into the flank of each mouse.[2]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation by palpation.
-
Once the tumors reach a palpable size (e.g., 80-200 mm³), randomize the mice into treatment and control groups.[15]
-
-
Compound Administration:
-
Administer the methyl-indazole compound to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.[15]
-
Record the body weight of the mice three times weekly to monitor for toxicity.[15]
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Future Perspectives and Conclusion
The exploration of methyl-indazole compounds continues to be a fertile ground for drug discovery. Their ability to potently and selectively modulate the activity of key therapeutic targets, particularly protein kinases, underscores their potential in oncology and beyond. The strategic incorporation of methyl groups provides a powerful tool for optimizing the pharmacological properties of the indazole scaffold, leading to the development of drug candidates with improved efficacy and safety profiles.
Future research in this area will likely focus on:
-
Expansion to New Targets: While kinase inhibition is a major focus, the versatility of the methyl-indazole scaffold warrants its exploration against other target classes.
-
Structure-Based Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of next-generation methyl-indazole inhibitors with enhanced potency and selectivity.
-
Combination Therapies: Investigating the synergistic effects of methyl-indazole compounds with other therapeutic agents is a promising strategy to overcome drug resistance and improve treatment outcomes.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. (2009). PubMed. [Link]
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]
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Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. (2020). National Institutes of Health. [Link]
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Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2020). AACR Journals. [Link]
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N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). ResearchGate. [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. (2017). ResearchGate. [Link]
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PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2007). PubMed. [Link]
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The role of Pim-1 kinases in inflammatory signaling pathways. (2024). National Institutes of Health. [Link]
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Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. (2017). PubMed Central. [Link]
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2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). ResearchGate. [Link]
-
Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. (2024). ResearchGate. [Link]
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Experimental groups for HCT116 cancer cell xenograft in BALB/c nude mice. (n.d.). ResearchGate. [Link]
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The mechanism and tumor inhibitory study of Lagopsis supine ethanol extract on colorectal cancer in nude mice. (n.d.). SciSpace. [Link]
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Pharmacokinetic Boosting of Kinase Inhibitors. (2023). MDPI. [Link]
-
QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. [Link]
-
Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. (2009). Scholarly Publications Leiden University. [Link]
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]
-
ADP Glo Protocol. (n.d.). addgene. [Link]
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(2-Methyl-2H-indazol-4-yl)methanol mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (2-Methyl-2H-indazol-4-yl)methanol
Foreword
As Senior Application Scientists, our goal is to bridge the gap between novel chemical entities and their tangible biological functions. The journey from a molecule's synthesis to understanding its mechanism of action is one of meticulous investigation and logical deduction. This guide focuses on this compound, a compound that has appeared in the scientific literature and patents primarily as a structural component or intermediate in the synthesis of more complex bioactive molecules. While a defined, independent mechanism of action for this compound is not extensively documented, its recurrence in specific therapeutic areas allows us to infer its role and the mechanistic pathways of the larger molecules it helps to create. This guide will, therefore, explore the likely mechanistic contexts derived from the applications of its derivatives, providing a scientifically grounded and insightful perspective for researchers in drug discovery.
Introduction to the Indazole Scaffold in Drug Discovery
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine nucleobases and interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The specific isomer, 2H-indazole, and its derivatives, such as this compound, serve as crucial building blocks. The introduction of a methyl group at the 2-position and a hydroxymethyl group at the 4-position provides key vectors for further chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Inferred Mechanism of Action: A Focus on Kinase Inhibition
Analysis of patents and scientific literature incorporating the this compound moiety reveals its significant use in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, the primary inferred mechanism of action for compounds derived from this compound is the inhibition of protein kinases .
The ATP-Competitive Binding Model
The majority of kinase inhibitors function through an ATP-competitive mechanism. The indazole core of molecules derived from this compound is adept at occupying the ATP-binding pocket of kinases. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer a phosphate group. The 2-methyl group can provide advantageous steric interactions within the pocket, while the methanol group at the 4-position serves as a handle for synthetic elaboration to achieve selectivity and further interactions.
Caption: ATP-Competitive Kinase Inhibition by an Indazole-based Inhibitor.
Experimental Workflows for Mechanistic Elucidation
To validate the inferred mechanism of action, a series of well-defined experiments are essential. The following protocols represent a standard cascade for characterizing a novel kinase inhibitor derived from the this compound scaffold.
Primary Biochemical Assay: In Vitro Kinase Activity
-
Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.
-
Methodology:
-
A recombinant purified kinase is incubated with a specific peptide substrate and ATP.
-
The test compound, solubilized in DMSO, is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence polarization, or antibody-based methods (e.g., ELISA).
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cellular Target Engagement Assay
-
Objective: To confirm that the compound interacts with its intended target within a cellular context.
-
Methodology (e.g., NanoBRET™ Target Engagement Assay):
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A fluorescent energy transfer probe that binds to the ATP pocket of the kinase is added to the cells.
-
In the absence of an inhibitor, the probe binds to the kinase, bringing it in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The test compound is added. If it binds to the kinase's ATP pocket, it displaces the fluorescent probe, leading to a decrease in the BRET signal.
-
The dose-dependent decrease in the BRET signal is measured to determine the cellular IC₅₀.
-
Caption: Standard Experimental Workflow for Characterizing a Kinase Inhibitor.
Data Presentation and Interpretation
The data gathered from the aforementioned assays should be systematically organized to build a compelling case for the compound's mechanism of action.
Table 1: Representative Data for a Hypothetical Kinase Inhibitor Derived from this compound
| Assay Type | Target Kinase | Result (IC₅₀/EC₅₀) | Interpretation |
| Biochemical Kinase Assay | Kinase X | 15 nM | Potent direct inhibition of the purified enzyme. |
| Cellular Target Engagement | Kinase X | 50 nM | Effective engagement of the target in a live-cell environment. |
| Cellular Phosphorylation Assay | p-Substrate Y | 75 nM | Inhibition of downstream signaling, confirming on-target effect in cells. |
| Cell Viability Assay (Cancer Line) | Cell Line Z | 200 nM | The on-target inhibition translates to a relevant cellular phenotype (e.g., anti-proliferative effect). |
Conclusion and Future Directions
While this compound itself is not an active pharmaceutical ingredient, its structural motif is a key component in the rational design of potent and selective kinase inhibitors. The inferred mechanism of action for its derivatives is predominantly ATP-competitive inhibition of protein kinases, a hypothesis that can be rigorously tested through a well-defined cascade of biochemical and cellular assays. Future research will likely continue to leverage this versatile scaffold to develop novel therapeutics for a range of diseases, with a continuous focus on optimizing selectivity to minimize off-target effects and enhance patient outcomes.
References
- U.S. Patent US-10899731-B2: Indazole derivatives as IRAK4 inhibitors. This patent describes the synthesis and use of indazole derivatives, including those that can be synthesized from this compound, for the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling. The document provides examples of related chemical structures and their biological activity.
- U.S. Patent US-20150376166-A1: Indazole derivatives as kinase inhibitors. This patent application discloses a series of indazole compounds, for which this compound could serve as an intermediate, as inhibitors of various protein kinases for the treatment of cancer and other proliferative diseases. (Source: U.S.
- World Intellectual Property Organization Patent WO-2014075831-A1: Substituted indazole derivatives as kinase inhibitors. This international patent application describes indazole derivatives, potentially derived from scaffolds like this compound, as inhibitors of protein kinases, highlighting their therapeutic potential.
The 2H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Bioactivity, and Therapeutic Potential
Introduction: The Rise of a "Privileged Structure"
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1] This core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[2] However, the 2H-indazole isomer has garnered significant attention, serving as a cornerstone for numerous therapeutic agents with applications spanning oncology, inflammation, and infectious diseases.[3][4]
This technical guide offers a comprehensive review of the 2H-indazole scaffold, intended for researchers, chemists, and drug development professionals. We will delve into the synthetic methodologies that provide access to this versatile core, explore its diverse biological activities with a focus on the underlying mechanisms of action, and present detailed experimental insights to bridge theory with practical application. Our narrative is grounded in field-proven experience, emphasizing the causal relationships that guide molecular design and the self-validating nature of robust experimental protocols.
Synthetic Strategies: Forging the 2H-Indazole Core
The therapeutic utility of 2H-indazole derivatives is fundamentally enabled by the synthetic routes that allow for their efficient and regioselective construction. The choice of synthesis is critical, as it dictates the feasibility of creating diverse libraries for structure-activity relationship (SAR) studies. Several powerful methods have been established, each with its own merits regarding substrate scope, reaction conditions, and functional group tolerance.
One of the most classic and reliable methods is the Cadogan reductive cyclization .[5] This reaction typically involves the deoxygenative N-N bond formation from an o-nitrobenzaldimine intermediate, often generated in situ. The use of a phosphine reagent, such as triethyl phosphite or tri-n-butylphosphine, is characteristic of this approach, promoting the reductive cyclization to yield the 2H-indazole product.[6][7] The elegance of this method lies in its operational simplicity and the ready availability of starting materials—ortho-nitrobenzaldehydes and primary amines.[7] Recent advancements have adapted this into efficient one-pot procedures, sometimes enhanced by ultrasound, which minimizes purification steps, reduces solvent waste, and improves overall yield.[5]
Beyond the Cadogan reaction, other notable strategies include:
-
Copper-Catalyzed Three-Component Reactions: These methods offer high efficiency by combining a 2-halobenzaldehyde, a primary amine, and a nitrogen source like sodium azide in a single pot.[7] The copper catalyst is pivotal, facilitating the crucial C-N and N-N bond formations.[7]
-
Palladium-Catalyzed Intramolecular Amination: This strategy builds the indazole ring through a palladium-catalyzed C-N bond formation, starting from precursors like N-aryl-N-(o-bromobenzyl)hydrazines.[7]
-
Iodine-Mediated C-H Functionalization: An innovative approach involves the cyclization of ortho-alkylazobenzenes, where iodine mediates a hydrogen transfer from a benzylic position to a nitrogen atom, driving the formation of the pyrazole ring in a radical chain mechanism.[2]
The selection of a synthetic route is a strategic decision. For initial library synthesis, a robust, high-throughput one-pot method like a modified Cadogan or a copper-catalyzed reaction may be preferable. For late-stage functionalization or the synthesis of a complex, specific target, a more nuanced palladium-catalyzed approach might be necessary.
A Spectrum of Bioactivity: From Microbes to Kinases
The 2H-indazole scaffold is a chameleon in the biological arena, capable of interacting with a wide array of molecular targets. This versatility has led to its exploration in numerous therapeutic areas.
Antimicrobial and Antiprotozoal Powerhouse
Infectious diseases remain a primary global health challenge, and 2H-indazoles have emerged as a promising scaffold for novel antimicrobial agents.[8][9] Extensive research has demonstrated their potent activity against a range of protozoan parasites, often outperforming established drugs like metronidazole.[1][6]
Specifically, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown significant efficacy against intestinal and vaginal pathogens including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[6][9] Some derivatives, such as compound 18 from one study, were found to be over 12 times more active than metronidazole against G. intestinalis.[6][8] The activity extends to fungal pathogens, with certain derivatives displaying growth inhibition against Candida albicans and Candida glabrata.[6][9] While the precise mechanism of action for their antiprotozoal activity is still under investigation, it is a fertile ground for future research.[9] Some studies suggest that for bacterial pathogens, the mechanism may involve the inhibition of essential enzymes like DNA gyrase.[1][6]
Table 1: Selected Antiprotozoal Activity of 2H-Indazole Derivatives
| Compound Class | Pathogen | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2,3-diphenyl-2H-indazole | Giardia intestinalis | Relative Potency | 12.8x more active than Metronidazole | [6] |
| 2-phenyl-2H-indazoles | E. histolytica | Activity | Potent, often <1 µM | [9] |
| 2-phenyl-2H-indazoles | T. vaginalis | Activity | Potent, often <1 µM | [9] |
| 2,3-diphenyl-2H-indazoles | Candida albicans | Growth Inhibition | Active |[6] |
Anti-Inflammatory Activity via COX-2 Inhibition
Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous chronic diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central mediators of the inflammatory cascade, converting arachidonic acid into prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.
Several 2,3-diphenyl-2H-indazole derivatives have been identified as potent inhibitors of human cyclooxygenase-2 (COX-2).[6][8] This dual functionality is particularly compelling; a compound that can simultaneously combat an infection and suppress the associated inflammatory response represents a highly efficient therapeutic strategy.[9] In silico docking studies suggest that these compounds bind to the COX-2 active site in a manner similar to selective COX-2 inhibitors like rofecoxib.[6][8] This mechanistic insight provides a solid rationale for optimizing the scaffold to enhance COX-2 inhibition while retaining antimicrobial efficacy.
Anticancer Activity: Targeting Key Signaling Pathways
The 2H-indazole scaffold is a prominent feature in several approved and investigational anticancer drugs.[2][3] Its rigid, planar structure and ability to be substituted at multiple positions make it an ideal template for designing inhibitors that can fit into the ATP-binding pockets of protein kinases, which are often dysregulated in cancer.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several 2H-indazole derivatives have been developed as potent multi-target inhibitors of angiogenic RTKs, such as VEGFR-2 and Tie-2, which are crucial for tumor blood vessel formation.[2] For instance, compound 133 in one study showed IC50 values of 3.45 nM and 2.13 nM against VEGFR-2 and Tie-2, respectively, highlighting its potential as an anti-angiogenic agent.[2]
-
RAF Kinase Inhibition: The RAF-MEK-ERK pathway is a critical signaling cascade for cell proliferation. Novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective inhibitors of CRAF, displaying potent antiproliferative activity against melanoma cell lines.[2]
-
Selective Estrogen Receptor Degraders (SERDs): In hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a key strategy. Indazole-based SERDs have been designed to not only block the receptor but also induce its degradation, offering a potential advantage in overcoming resistance to traditional therapies.[2]
Table 2: Selected Anticancer Activity of 2H-Indazole Derivatives
| Compound Class | Target(s) | Cell Line / Assay | Activity Metric (IC50) | Reference |
|---|---|---|---|---|
| Multi-target Inhibitor | VEGFR-2, Tie-2 | Kinase Assay | 3.45 nM, 2.13 nM | [2] |
| 3-carboxamido-2H-indazole | CRAF | WM3629 Melanoma | Potent Antiproliferative | [2] |
| Indazole-based SERD | Estrogen Receptor | in vivo Xenograft | Tumor Regression |[2] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2H-indazole core has yielded crucial insights into the structural requirements for various biological activities.
For antiprotozoal activity , a clear SAR has emerged from studies on 2-phenyl-2H-indazoles. The presence of electron-withdrawing groups (e.g., -Cl, -COOCH3, -SO2CH3) on the 2-phenyl ring generally enhances potency against E. histolytica, G. intestinalis, and T. vaginalis.[5][6] This suggests that the electronic properties of the substituent play a direct role in target engagement or pharmacokinetic properties.[5]
In the context of anticancer activity , SAR is highly target-specific. For indazole-based SERDs, replacing an ethyl group with a cyclobutyl group enhanced potency, while adding larger substituents like -CF3 to an aryl ring improved degradation efficacy.[2] For kinase inhibitors, the substituents on the indazole core are meticulously designed to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase.
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific research is built on transparent and reproducible methodologies. The following protocols are presented as self-validating systems, where the expected outcomes and controls are clearly defined.
Protocol 1: One-Pot Synthesis of 2-Phenyl-2H-Indazole Derivatives
This protocol is a practical modification of the Cadogan method, optimized for efficiency.[5]
Objective: To synthesize 2-phenyl-2H-indazole (Compound 7 in[6]) as a representative example.
Materials:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Aniline (1.2 eq)
-
Triethyl phosphite (P(OEt)3) (3.0 eq)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with magnetic stirrer
-
Ultrasound bath (optional, for initial condensation)
-
Silica gel for column chromatography
-
Solvents: Ethanol, Ethyl Acetate, Hexane
Procedure:
-
Schiff Base Formation: To a 50 mL round-bottom flask, add 2-nitrobenzaldehyde (e.g., 10 mmol, 1.51 g) and aniline (12 mmol, 1.12 g).
-
Causality: An excess of the amine is used to drive the condensation reaction to completion.
-
-
The mixture can be heated under reflux in ethanol or, for a solvent-free approach, sonicated in an ultrasound bath for 30-60 minutes until TLC analysis shows complete consumption of the aldehyde.[5] This forms the o-nitrobenzaldimine intermediate.
-
Reductive Cyclization: Allow the mixture to cool slightly. Carefully add triethyl phosphite (30 mmol, 5.2 mL) to the flask.
-
Causality: Triethyl phosphite acts as both the deoxygenating agent and the solvent for this step. The high temperature is required to overcome the activation energy for the N-N bond formation and cyclization.
-
-
Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess triethyl phosphite and byproducts can be removed by vacuum distillation or by direct purification.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Validation: Combine the pure fractions, evaporate the solvent under reduced pressure, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should match the literature values for 2-phenyl-2H-indazole. The expected yield should be in the range of 70-85%.[5]
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to assess the anti-inflammatory potential of synthesized compounds.[6]
Objective: To determine the percentage inhibition of human recombinant COX-2 by a test compound at a single concentration.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib, Rofecoxib)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well microplate and plate reader
Procedure:
-
Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds in the reaction buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compound (e.g., to a final concentration of 10 µM) or the positive control to the respective wells.[6][9] For the negative control (100% activity), add an equivalent volume of DMSO.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification: Measure the amount of PGE2 produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Calculation and Validation: Calculate the percentage inhibition using the formula: % Inhibition = [1 - (Sample Absorbance / Negative Control Absorbance)] * 100
-
Self-Validation: The positive control (Celecoxib) should show >90% inhibition at an appropriate concentration. The negative control represents the baseline enzyme activity. A successful assay will show a clear, dose-dependent inhibition for active compounds.
Conclusion and Future Perspectives
The 2H-indazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, leading to compounds with potent and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The ability to create dual-action agents, such as combined antiprotozoal and anti-inflammatory molecules, highlights the sophisticated therapeutic strategies that can be developed from this scaffold.[9]
Despite these successes, key questions remain. The precise mechanisms of action for the antimicrobial activities of many 2H-indazoles are yet to be fully elucidated and represent a critical area for future investigation.[9] Furthermore, as our understanding of disease biology grows, there will be new opportunities to design novel 2H-indazole derivatives against emerging targets. The continued interplay between innovative synthetic chemistry, mechanistic biology, and computational modeling will undoubtedly ensure that the 2H-indazole scaffold remains a privileged and impactful structure in the future of drug discovery.
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1899. [Link]
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Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. . [Link]
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Kavitha, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 671-678. [Link]
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Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]
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Ansari, S. A., et al. (2024). Biologically active 2H-indazole-containing compounds. ResearchGate. [Link]
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Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
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Methodological & Application
Synthesis of (2-Methyl-2H-indazol-4-yl)methanol: An Application Note and Detailed Protocol
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological and pharmaceutical importance.[1][2] Compounds bearing the indazole nucleus exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The substitution pattern on the indazole ring, particularly the position of N-alkylation (N1 vs. N2), plays a crucial role in modulating the biological activity of these compounds.[3] The 2-alkyl-2H-indazole isomers, in particular, are key components in several therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of (2-Methyl-2H-indazol-4-yl)methanol, a valuable building block for the development of novel indazole-based therapeutics.
The synthetic strategy outlined herein commences with the commercially available Methyl 1H-indazole-4-carboxylate. The protocol focuses on a regioselective N-methylation to favor the desired N2-isomer, followed by a robust reduction of the ester functionality to the corresponding primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the chosen experimental conditions to ensure reproducibility and success.
Synthetic Workflow Overview
The synthesis of this compound is accomplished in a two-step process starting from Methyl 1H-indazole-4-carboxylate. The first step involves the regioselective methylation of the indazole nitrogen at the N2 position. The second step is the reduction of the methyl ester at the C4 position to the desired primary alcohol.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate
Rationale: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions. While alkylation under basic conditions often yields a mixture of N1 and N2 isomers, acidic conditions or the use of specific alkylating agents can favor the kinetically controlled N2 product.[4] The presence of an electron-withdrawing group, such as the methyl carboxylate at the C4 position, can also influence the regioselectivity of the alkylation.[2] In this protocol, we employ a method known to promote N2-methylation.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl 1H-indazole-4-carboxylate | ≥97% | Sigma-Aldrich |
| Methyl iodide (CH₃I) | Reagent grade, 99% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Hexane | ACS reagent | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | In-house prep. |
| Brine (saturated NaCl solution) | - | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a stir bar and sodium hydride (0.88 g, 22.0 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 1H-indazole-4-carboxylate (3.52 g, 20.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) to the stirred suspension of sodium hydride.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
To the resulting indazolide anion solution, add methyl iodide (1.37 mL, 22.0 mmol, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to separate the N1 and N2 isomers. The N2 isomer is typically the more polar product.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 2-methyl-2H-indazole-4-carboxylate as a solid.
Step 2: Synthesis of this compound
Rationale: The reduction of the methyl ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation and will readily reduce the ester without affecting the indazole ring system under the prescribed conditions.[5]
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl 2-methyl-2H-indazole-4-carboxylate | - | From Step 1 |
| Lithium aluminum hydride (LiAlH₄) | 95% | Sigma-Aldrich |
| Anhydrous tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Water (H₂O) | Deionized | - |
| 15% aqueous sodium hydroxide (NaOH) solution | - | In-house prep. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Sigma-Aldrich |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (0.76 g, 20.0 mmol, 2.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 2-methyl-2H-indazole-4-carboxylate (1.90 g, 10.0 mmol, 1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexane) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (0.76 mL)
-
15% aqueous sodium hydroxide solution (0.76 mL)
-
Water (2.28 mL)
-
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, e.g., 0% to 5% methanol) to afford this compound as a crystalline solid.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the N-methyl group, a singlet for the benzylic CH₂ protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and aromatic protons corresponding to the indazole ring system.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the N-methyl carbon, the benzylic CH₂ carbon, and the aromatic carbons of the indazole core.
-
Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from a commercially available starting material. The detailed experimental procedures, coupled with the rationale behind the choice of reagents and conditions, are designed to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. Adherence to the described methodologies and safety precautions is essential for achieving the desired outcome with high purity and yield.
References
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Clemens, J.; Bell, E. L.; Londregan, A. T. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis2022 , 54 (15), 3215–3226. [Link]
-
Alam, R.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 2336–2347. [Link]
-
Lin, M.-H.; et al. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules2016 , 21 (2), 238. [Link]
-
Kumar, M. R.; Park, A.; Park, N.; Lee, S. Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Org. Lett.2011 , 13 (13), 3542–3545. [Link]
-
Bansal, R.; Kumar, R. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26 (16), 4987. [Link]
-
Pérez-Villanueva, M.; et al. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules2017 , 22 (11), 1857. [Link]
-
Request PDF: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]
-
O'Donovan, D. H.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 2336-2347. [Link]
-
Reiss, M. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Ashenhurst, J. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Preparation of (2-Methyl-2H-indazol-4-yl)methanol
Abstract
This document provides detailed experimental protocols for the synthesis of (2-Methyl-2H-indazol-4-yl)methanol, a key building block in medicinal chemistry and drug development. Two distinct synthetic routes are presented, catering to different laboratory capabilities and safety considerations. Method A employs a direct and high-yielding reduction of a commercially available ester using lithium aluminum hydride (LAH). Method B offers a milder, two-step alternative involving the formylation of 2-methyl-2H-indazole to the corresponding aldehyde, followed by selective reduction with sodium borohydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and comprehensive safety guidelines to ensure successful and safe execution of the synthesis.
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer and antiviral activities. Specifically, substituted 2H-indazoles are of significant interest in the design of novel therapeutic agents. This compound serves as a crucial intermediate, providing a reactive hydroxyl group at the 4-position that allows for further molecular elaboration and the construction of complex drug candidates.
The synthesis of this key intermediate can be approached through various synthetic strategies. The choice of method often depends on the availability of starting materials, scale of the reaction, and the safety infrastructure of the laboratory. This application note details two reliable methods for the preparation of this compound, providing a robust foundation for its synthesis in a research and development setting.
Method A: Direct Reduction of Methyl 2-Methyl-2H-indazole-4-carboxylate with Lithium Aluminum Hydride
This method provides a direct and efficient route to the target compound from a commercially available ester. The use of lithium aluminum hydride (LAH), a powerful reducing agent, ensures a high conversion rate and excellent yield.
Rationale and Mechanistic Insight
Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a subsequent reduction of the intermediate aldehyde to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol. The use of an inert, anhydrous solvent like tetrahydrofuran (THF) is critical, as LAH reacts violently with protic solvents such as water and alcohols.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| Methyl 2-methyl-2H-indazole-4-carboxylate | 1079992-59-8 | C₁₀H₁₀N₂O₂ | 190.20 | Major commercial suppliers |
| Lithium aluminum hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 | Major commercial suppliers |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Major commercial suppliers |
| Diethyl ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Major commercial suppliers |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Major commercial suppliers |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major commercial suppliers |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Major commercial suppliers |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (14.27 g, 421 mmol) in anhydrous tetrahydrofuran (315 mL) under a nitrogen atmosphere.
-
Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Separately, dissolve methyl 2-methyl-2H-indazole-4-carboxylate (40.0 g, 210 mmol) in anhydrous tetrahydrofuran (106 mL). Add this solution dropwise to the LAH suspension via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly, add the following quenching agents in a dropwise manner:
-
Water (15 mL)
-
10% aqueous sodium hydroxide solution (15 mL)
-
Water (30 mL) Stir the resulting mixture until the evolution of gas ceases and a granular precipitate forms.
-
-
Workup and Isolation: Dilute the mixture with diethyl ether. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and the washings, and concentrate under reduced pressure. Triturate the resulting residue with a mixture of ethyl acetate and hexane to induce crystallization. Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to afford this compound as a solid.
Expected Yield: 90%[1]
Safety Precautions for Method A
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic sources, releasing flammable hydrogen gas. It is also corrosive. Handle LAH in a fume hood under an inert atmosphere (nitrogen or argon). Wear a fire-retardant lab coat, safety glasses, and appropriate gloves. A Class D fire extinguisher suitable for metal fires should be readily available.
-
Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides upon storage. Use only freshly distilled or commercially available anhydrous solvents.
-
Quenching: The quenching of LAH is a highly exothermic process that generates hydrogen gas. Perform the quenching slowly and with extreme caution, especially at the beginning of the addition of water. Ensure adequate cooling and ventilation.
Method B: Two-Step Synthesis via Formylation and Sodium Borohydride Reduction
This alternative method avoids the use of the highly reactive LAH and is therefore more amenable to standard laboratory settings. It involves the synthesis of the intermediate aldehyde, 2-methyl-2H-indazole-4-carbaldehyde, followed by its reduction with the milder reducing agent, sodium borohydride.
Step 1: Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde
The introduction of a formyl group onto the indazole ring can be challenging. While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic systems, its application to 2H-indazoles can be problematic and may not yield the desired C4-formylated product. Therefore, a more reliable approach is presented below, which involves a metal-halogen exchange followed by quenching with a formylating agent.
Rationale and Mechanistic Insight:
This procedure utilizes an organolithium-mediated formylation. 4-Bromo-2-methyl-2H-indazole is treated with n-butyllithium at low temperature to undergo a lithium-halogen exchange, forming a highly nucleophilic 4-indazolyl lithium species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the 4-position.
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 4-Bromo-2-methyl-2H-indazole | 1079992-58-7 | C₈H₇BrN₂ | 211.06 | Major commercial suppliers |
| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | C₄H₉Li | 64.06 | Major commercial suppliers |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Major commercial suppliers |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Major commercial suppliers |
| Saturated aqueous ammonium chloride | 12125-02-9 | NH₄Cl | 53.49 | Major commercial suppliers |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Major commercial suppliers |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-methyl-2H-indazole (10.0 g, 47.4 mmol) and anhydrous tetrahydrofuran (200 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-2H-indazole-4-carbaldehyde.
Step 2: Reduction of 2-Methyl-2H-indazole-4-carbaldehyde with Sodium Borohydride
Rationale and Mechanistic Insight:
Sodium borohydride is a milder and more selective reducing agent than LAH. It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon of the aldehyde.
Experimental Protocol:
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-Methyl-2H-indazole-4-carbaldehyde | 1079992-61-2 | C₉H₈N₂O | 160.17 | Synthesized in Step 1 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | 37.83 | Major commercial suppliers |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Major commercial suppliers |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Major commercial suppliers |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | Major commercial suppliers |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2H-indazole-4-carbaldehyde (5.0 g, 31.2 mmol) in methanol (100 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
-
Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Safety Precautions for Method B
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Handle it with extreme caution under an inert atmosphere using proper syringe techniques.
-
Sodium Borohydride (NaBH₄): While much milder than LAH, sodium borohydride is still a flammable solid that reacts with acids and water to produce hydrogen gas. Handle in a well-ventilated area and avoid contact with strong acids.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling any chemicals.
Workflow and Pathway Diagrams
Figure 1. Overall synthetic workflows for the preparation of this compound.
Figure 2. Simplified mechanism of ester reduction by LiAlH₄.
Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ: 1.79 (1H, t, J = 6.0 Hz), 4.23 (3H, s), 4.93 (2H, d, J = 6.0 Hz), 7.01 (1H, d, J = 6.4 Hz), 7.24 (1H, dd, J = 8.8, 6.4 Hz), 7.63 (1H, d, J = 8.8 Hz), 8.07 (1H, s).[1] |
| ¹³C NMR | Predicted values: ~40 (N-CH₃), ~60 (CH₂OH), ~110-140 (aromatic carbons), ~150 (indazole C3). Note: Experimental data not available in the searched literature. |
| IR (KBr) | Expected peaks: ~3300 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretches). |
| Mass Spec (ESI) | Expected m/z: [M+H]⁺ = 163.0866 for C₉H₁₁N₂O⁺. |
Conclusion
This application note provides two robust and well-documented protocols for the synthesis of this compound. Method A offers a rapid and high-yielding route suitable for laboratories equipped to handle highly reactive reagents like LAH. Method B presents a safer, albeit longer, alternative that is more accessible for general chemistry labs. The choice between these methods will depend on the specific needs and resources of the research team. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently and safely produce this valuable synthetic intermediate for their drug discovery programs.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Available at: [Link]
-
European Patent Office. EP2141150A1 - Indazole derivatives and their use as ACK1 inhibitors. Available at: [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available at: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Syntheses. A general and practical procedure for the preparation of aromatic and heteroaromatic aldehydes. Available at: [Link]
-
Chemistry LibreTexts. Vilsmeier-Haack Reaction. Available at: [Link]
Sources
Application Notes and Protocols: Exploring the Synthetic Utility of (2-Methyl-2H-indazol-4-yl)methanol
Introduction: The Versatile Indazole Scaffold
The indazole nucleus is a privileged bicyclic heteroaromatic system featured in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[2] The specific regioisomer, 2-methyl-2H-indazole, serves as a core component in various therapeutic agents. The functionalization of this core at the 4-position with a hydroxymethyl group, yielding (2-Methyl-2H-indazol-4-yl)methanol, provides a crucial synthetic handle for further molecular elaboration. This document outlines key downstream reactions of this versatile building block, providing detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Core Reactivity: The Benzylic Alcohol Moiety
The primary alcohol at the C4 position of the indazole ring behaves as a typical benzylic alcohol. Its reactivity is centered around transformations of the hydroxyl group, primarily oxidation, esterification, and etherification. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Section 1: Oxidation to 2-Methyl-2H-indazole-4-carbaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a cornerstone transformation, providing an electrophilic center for subsequent reactions such as reductive amination, Wittig reactions, and aldol condensations.
Mechanistic Considerations and Reagent Selection
A variety of modern oxidation protocols can achieve the conversion of a primary alcohol to an aldehyde with high fidelity, minimizing over-oxidation to the carboxylic acid. Swern oxidation (using oxalyl chloride/DMSO) and the use of Dess-Martin periodinane (DMP) are two common and reliable methods. The choice between them often depends on factors like substrate tolerance, ease of workup, and scale. For the purposes of this protocol, we will detail a procedure using DMP due to its operational simplicity and mild reaction conditions.
The mechanism of DMP oxidation involves the formation of an intermediate by ligand exchange between the alcohol and the hypervalent iodine reagent. A subsequent base-assisted elimination yields the aldehyde, acetic acid, and the reduced iodine byproduct.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Objective: To synthesize 2-Methyl-2H-indazole-4-carbaldehyde from this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Data Summary (Hypothetical)
| Reagent | Equivalents | Reaction Time (h) | Typical Yield (%) |
| DMP | 1.2 | 2 | 85-95 |
Workflow Diagram
Caption: Workflow for the DMP oxidation of this compound.
Section 2: Esterification Reactions
Esterification of the hydroxymethyl group is a common strategy to introduce a variety of functionalities, which can act as prodrug moieties or modulate the physicochemical properties of the parent molecule.
Fischer Esterification: Acid-Catalyzed Synthesis of Esters
Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[3] This equilibrium-driven reaction is typically performed using an excess of one reagent or by removing water to drive the reaction to completion.
Objective: To synthesize (2-Methyl-2H-indazol-4-yl)methyl acetate via Fischer esterification.
Materials:
-
This compound
-
Acetic acid, glacial
-
Sulfuric acid, concentrated
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), acetic acid (1.5 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Carboxylic Acid | Equivalents | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | 1.5 | H₂SO₄ (cat.) | 4-6 | 70-85 |
| Benzoic Acid | 1.2 | H₂SO₄ (cat.) | 6-8 | 65-80 |
Mitsunobu Reaction: Mild Esterification with Inversion of Configuration
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, under mild, neutral conditions.[4] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in our substrate.[5] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
The reaction is initiated by the formation of a betaine from the phosphine and the azodicarboxylate. This highly reactive species then activates the alcohol, which subsequently undergoes nucleophilic attack by the carboxylate. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct.
Caption: Simplified mechanism of the Mitsunobu esterification.
Objective: To synthesize (2-Methyl-2H-indazol-4-yl)methyl benzoate using Mitsunobu conditions.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.
| Carboxylic Acid | Equivalents | Reagents | Reaction Time (h) | Typical Yield (%) |
| Benzoic Acid | 1.2 | PPh₃/DIAD | 12-16 | 75-90 |
| 4-Nitrobenzoic Acid | 1.2 | PPh₃/DIAD | 12-16 | 80-95 |
Section 3: Etherification Reactions
The formation of an ether linkage is another valuable transformation for modifying the properties of the parent molecule.
Williamson Ether Synthesis
The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This method is most effective for primary alkyl halides to avoid competing elimination reactions.
Objective: To synthesize 4-(methoxymethyl)-2-methyl-2H-indazole.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Alkyl Halide | Base | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | 2-4 | 80-90 |
| Benzyl Bromide | NaH | 4-6 | 75-85 |
Conclusion
This compound is a valuable synthetic intermediate that provides access to a wide range of functionalized indazole derivatives. The protocols outlined in this document for oxidation, esterification, and etherification serve as a foundation for the synthesis of novel compounds for evaluation in drug discovery and development programs. The choice of reaction conditions should be tailored to the specific substrate and desired outcome, with careful monitoring to ensure optimal results.
References
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]
-
Qi, X., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1431. [Link]
-
Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2137. [Link]
-
Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4939. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4539-4551. [Link]
-
Danda, H., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1891. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(2), 144. [Link]
-
Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1891. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
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- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Application of (2-Methyl-2H-indazol-4-yl)methanol in kinase inhibition assays
Application Notes & Protocols
Topic: A Practical Guide to Evaluating Novel Compounds in Kinase Inhibition Assays: Using (2-Methyl-2H-indazol-4-yl)methanol as a Model Candidate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This has made them one of the most important classes of drug targets.[3][4] The drug discovery process for new kinase inhibitors begins with the crucial step of identifying and validating initial hits through robust in vitro biochemical assays.[3] These assays are designed to measure the ability of a compound to inhibit the catalytic activity of a specific kinase—its capacity to transfer a phosphate group from ATP to a substrate.[1]
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved drugs, including the kinase inhibitor pazopanib. While many indazole derivatives have been explored, countless others remain uncharacterized.[5] This guide provides a comprehensive framework for the initial evaluation of a novel compound's kinase inhibitory potential, using This compound as a hypothetical test subject. As there is no established public data confirming this specific molecule as a kinase inhibitor, it serves as an ideal model for outlining the process a researcher would follow when faced with a new chemical entity.
This document will guide you through assay selection, experimental design, detailed step-by-step protocols, and data interpretation, providing the scientific rationale behind each step to ensure the generation of reliable and reproducible data.
Part 1: Pre-Assay Compound Management
Before any biological assay, proper handling of the test compound is paramount to ensure accurate and reproducible results.
1.1. Compound Sourcing and Quality Control: this compound can be sourced from various chemical suppliers.[6] Upon receipt, it is good practice to verify the compound's identity and purity via analytical methods such as NMR or LC-MS, if not already provided by the supplier.
1.2. Solubilization and Stock Solution Preparation: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[7]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Rationale: A high-concentration stock minimizes the volume of DMSO added to the final assay, reducing potential solvent-induced artifacts. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1% to avoid impacting enzyme activity.[7][8]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Part 2: Selecting the Appropriate Kinase Assay Platform
A variety of assay formats are available to measure kinase activity, each with distinct advantages and disadvantages. The choice depends on factors like the specific kinase, throughput requirements, and available instrumentation.[3][9] The most common methods quantify either the consumption of ATP or the generation of the phosphorylated product or ADP.[1]
| Assay Technology | Principle | Pros | Cons |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures remaining ATP via a luciferase reaction. Low kinase activity leaves more ATP, resulting in a high signal.[10][11] | Homogeneous ("add-and-read"), high sensitivity, broad applicability to all kinases.[12][13] | Indirect measurement; can be susceptible to interference from compounds that affect luciferase. |
| Luminescence-Based (e.g., ADP-Glo™) | Quantifies ADP produced by coupling its conversion back to ATP, which is then detected by luciferase. Signal is directly proportional to kinase activity.[10] | High sensitivity, low false-positive rates, measures product formation.[14] | Requires two addition steps. |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate using a phospho-specific antibody tagged with a FRET partner.[1][10] | Homogeneous, sensitive, and provides direct measurement of product formation. | Requires specific antibodies and labeled substrates for each kinase. |
| Fluorescence Polarization (FP) | Detects the binding of a fluorescent tracer to an antibody that recognizes either ADP or a phosphorylated substrate.[1] | Homogeneous, cost-effective. | Lower dynamic range compared to other methods; can be prone to light-scattering interference. |
| Radiometric ([γ-³²P]-ATP) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.[1][7] | Considered the "gold standard" for sensitivity and directness.[1] | Requires handling of radioactive materials, waste disposal issues, not amenable to high-throughput screening. |
For initial screening of a novel compound like this compound, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is an excellent choice due to its robustness, high sensitivity, and broad applicability without the need for kinase-specific antibodies.[14]
Caption: Decision workflow for selecting a suitable kinase assay format.
Part 3: Experimental Protocols
The following protocols outline a two-stage process: a primary screen to detect any inhibitory activity, followed by a dose-response experiment to quantify the potency (IC50) of the compound. We will use a generic serine/threonine kinase as an example.
3.1. Protocol 1: Primary Screening at a Single Concentration
-
Objective: To determine if this compound exhibits any inhibitory activity against the target kinase at a high concentration (e.g., 10 µM).
-
Materials:
-
Recombinant Kinase (e.g., Aurora Kinase A)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Reaction Buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
This compound (10 mM stock in DMSO)
-
Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Reagents (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
-
-
Step-by-Step Methodology:
-
Assay Plate Preparation:
-
Prepare working solutions of your compound. Dilute the 10 mM stock of this compound to an intermediate concentration (e.g., 200 µM in kinase buffer) such that the final concentration in the assay is 10 µM and the final DMSO concentration is 0.5%.
-
Add 2.5 µL of the following to the appropriate wells of a 384-well plate:
-
Test Compound Wells: 200 µM this compound solution.
-
Positive Control Wells: A concentration of Staurosporine known to cause >90% inhibition.
-
Negative Control (0% Inhibition) Wells: Kinase buffer with 0.5% DMSO.
-
No Enzyme Control (100% Inhibition) Wells: Kinase buffer with 0.5% DMSO.
-
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in kinase buffer. The final concentration of the kinase should be optimized to consume 10-30% of the ATP during the reaction time.[7]
-
Add 2.5 µL of the 2X Kinase/Substrate mix to the Test, Positive, and Negative Control wells.
-
Add 2.5 µL of a 2X Substrate-only mix (no kinase) to the No Enzyme Control wells.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[7][14]
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Incubate the plate at room temperature (or 30°C) for the predetermined optimal time (e.g., 60 minutes).
-
-
Detect ADP Production (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. The signal (Relative Luminescence Units, RLU) is directly proportional to the amount of ADP produced, and thus to kinase activity.
-
-
3.2. Protocol 2: IC50 Determination
-
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (the IC50 value).
-
Methodology: This protocol is identical to the primary screen, with one key difference in Step 1:
-
Compound Titration:
-
Instead of a single concentration, prepare a serial dilution series of this compound. A common approach is an 8- or 12-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Add 2.5 µL of each concentration in the dilution series to the assay plate in triplicate. Maintain consistent DMSO concentration across all wells.
-
-
Proceed with steps 2-5 as described in Protocol 1.
-
Part 4: Data Analysis, Interpretation, and Validation
4.1. Calculating Percent Inhibition: First, calculate the average RLU for each condition. Then, determine the percent inhibition for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Compound - RLU_100%_Inhibition) / (RLU_0%_Inhibition - RLU_100%_Inhibition))
Where:
-
RLU_Compound is the signal from the well with the test compound.
-
RLU_100%_Inhibition is the signal from the "No Enzyme" or positive control wells.
-
RLU_0%_Inhibition is the signal from the "DMSO only" negative control wells.
4.2. IC50 Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R. The IC50 is the concentration at which the curve passes the 50% inhibition mark.
Example IC50 Data Table for this compound:
| Concentration (µM) | log[Concentration] | % Inhibition (Mean) |
| 100.00 | 2.00 | 98.5 |
| 33.33 | 1.52 | 95.2 |
| 11.11 | 1.05 | 88.1 |
| 3.70 | 0.57 | 75.4 |
| 1.23 | 0.09 | 51.2 |
| 0.41 | -0.39 | 24.8 |
| 0.14 | -0.86 | 9.7 |
| 0.05 | -1.33 | 2.1 |
4.3. Trustworthiness: Assay Validation
A robust and reliable assay is self-validating. One of the key statistical parameters for this is the Z'-factor .[2] It assesses the quality of an assay for high-throughput screening by comparing the dynamic range to the data variation.
Z' = 1 - (3 * (SD_0%_Inhibition + SD_100%_Inhibition)) / |Mean_0%_Inhibition - Mean_100%_Inhibition|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[2]
4.4. Interpreting the Results:
-
IC50 vs. Ki: The IC50 value is a measure of the functional potency of an inhibitor under specific experimental conditions (e.g., ATP concentration).[7][15] It is not an absolute measure of binding affinity. The inhibitor constant (Ki) is a more fundamental measure of binding affinity but requires more complex experiments to determine.[7] For initial screening, the IC50 is the standard metric.[3]
-
Context is Key: IC50 values can vary significantly between different labs and assay formats due to differences in enzyme concentration, substrate concentration, and ATP concentration.[7] Therefore, it is crucial to report all assay conditions and to use known reference compounds to benchmark results.
Caption: Overall workflow for evaluating a novel compound in kinase assays.
Conclusion
This guide provides a comprehensive and scientifically grounded workflow for the initial biochemical characterization of a novel compound, exemplified by this compound, for kinase inhibitory activity. By following a structured approach—from careful compound management and informed assay selection to meticulous execution of protocols and rigorous data analysis—researchers can confidently determine if a compound warrants further investigation in the drug discovery pipeline. A positive result from this workflow is the first critical step, leading to subsequent studies on selectivity, mechanism of action, and cellular activity.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Pang, L. H., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1431. Retrieved from [Link]
-
Wu, J., & Sun, W. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molbank, 2018(4), M1018. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
-
Imperiali, B., & Shults, M. D. (2006). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology, 328, 245–253. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PLoS biology, 6(2), e39. Retrieved from [Link]
-
Vidles, M. T., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 575-587. Retrieved from [Link]
-
Sciammetta, N., et al. (2005). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 45(6), 1764-1773. Retrieved from [Link]
-
BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Kouznetsova, J., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Proteome Research, 11(9), 4646-4657. Retrieved from [Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]
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- 6. jk-sci.com [jk-sci.com]
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Protocol for cell-based assays with (2-Methyl-2H-indazol-4-yl)methanol
An Application Note and Protocol Guide for the Cellular Characterization of (2-Methyl-2H-indazol-4-yl)methanol
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor and antiprotozoal effects[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound, this compound. We present a tiered, systematic approach, beginning with foundational viability and cytotoxicity assays, progressing to more nuanced proliferation and apoptosis studies. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure robust and reproducible data generation. The overarching goal is to equip researchers with the necessary tools to effectively profile the biological activity of this and other novel chemical entities.
Introduction: The Indazole Scaffold and the Need for Systematic Profiling
Indazole-containing compounds represent a privileged class of heterocyclic molecules that have garnered significant attention in drug discovery due to their diverse pharmacological properties[1]. Their structural resemblance to purines allows them to interact with a variety of biological targets. Given the novelty of this compound, a systematic and logical workflow is paramount to elucidate its potential therapeutic effects or liabilities. This guide outlines a strategic, three-tiered approach to its initial cellular characterization.
Compound Management: Preparation and Safety
Proper handling and preparation of test compounds are critical for data integrity.
Reconstitution and Storage
-
Solvent Selection: Based on the chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. If insolubility is observed, gentle warming (37°C) and vortexing may be employed. For cell-based assays, the final DMSO concentration in the culture medium should ideally be ≤ 0.5% to avoid solvent-induced artifacts.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity, sterile DMSO to achieve a stock concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Safety Precautions
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine if the compound has a general effect on cell viability. This is typically achieved by treating a panel of cell lines with a range of compound concentrations.
Cell Line Selection
A diverse panel of cell lines is recommended to identify potential cell-type-specific effects. A suggested starting panel could include:
-
Cancer Cell Lines:
-
A549 (lung carcinoma)
-
MCF-7 (breast adenocarcinoma)
-
HCT116 (colorectal carcinoma)
-
-
Non-Cancerous Cell Line:
-
HEK293 (human embryonic kidney) or MRC-5 (normal lung fibroblast) to assess general cytotoxicity.
-
Protocol: Cell Viability Assessment using Resazurin (alamarBlue®)
This assay measures the metabolic activity of living cells. The blue resazurin dye is reduced to the pink, fluorescent resorufin by mitochondrial enzymes in viable cells.
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Sterile 96-well, clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM in half-log dilutions.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis and Presentation
The raw fluorescence data should be normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) can then be calculated using non-linear regression (log[inhibitor] vs. response) in a suitable software package like GraphPad Prism.
Table 1: Example IC50 Data for this compound
| Cell Line | IC50 (µM) after 72h Treatment |
| A549 | 15.2 |
| MCF-7 | 25.8 |
| HCT116 | 8.9 |
| HEK293 | > 100 |
Tier 2: Differentiating Between Cytostatic and Cytotoxic Effects
If the compound reduces cell viability, the next step is to determine if it is killing the cells (cytotoxicity) or simply halting their proliferation (cytostatic effect).
Protocol: Proliferation Assay using BrdU Incorporation
This assay measures DNA synthesis, a hallmark of proliferating cells. Bromodeoxyuridine (BrdU) is a thymidine analog that is incorporated into newly synthesized DNA.
Procedure (using a commercial kit):
-
Seed and treat cells with this compound at concentrations around the IC50 value for 48-72 hours as described above.
-
Add the BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fix, permeabilize, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
Protocol: Apoptosis Assay using Caspase-3/7 Activity
This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.
Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Seed 10,000 cells per well in 100 µL of complete medium in a 96-well, white-walled plate.
-
Incubate for 24 hours.
-
Treat cells with the compound at various concentrations for 6, 12, and 24 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Experimental Workflow and Data Interpretation
A logical workflow ensures that each experimental step informs the next. The overall strategy is to move from broad phenotypic observations to more specific mechanistic questions.
Caption: Tiered workflow for the cellular characterization of a novel compound.
Tier 3: Hypothetical Mechanistic Exploration
Based on the activities of other indazole derivatives, such as pazopanib which is a multi-kinase inhibitor, it is plausible that this compound could also target protein kinases. If the compound induces apoptosis in cancer cells, a logical next step would be to investigate its effect on key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the compound.
To test this hypothesis, a researcher could perform a Western blot analysis to measure the phosphorylation status of key proteins in this pathway (e.g., phospho-Akt, phospho-S6K) in cells treated with this compound.
Conclusion
This application note provides a foundational framework for the initial cell-based characterization of this compound. By following a tiered and logical progression from broad phenotypic assays to more specific mechanistic studies, researchers can generate a robust preliminary profile of this novel compound's biological activity. The protocols and strategies outlined herein are designed to be adaptable and serve as a starting point for a comprehensive investigation into the therapeutic potential of new indazole derivatives.
References
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Qi, X., Liu, Y., Jiang, Y., & Zhu, D. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1631. Retrieved January 24, 2026, from [Link]
-
Estévez-Carmona, M. M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. Retrieved January 24, 2026, from [Link]
-
(1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
-
The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved January 24, 2026, from [Link]
-
Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
-
A guide for potency assay development of cell-based product candidates. (2013). Cell & Gene Therapy Insider. Retrieved January 24, 2026, from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved January 24, 2026, from [Link]
-
Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. Retrieved January 24, 2026, from [Link]
-
2-(4-Methylphenyl)-2H-indazole. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. (2018). MDPI. Retrieved January 24, 2026, from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to Validating and Utilizing (2-Methyl-2H-indazol-4-yl)methanol as a Chemical Probe
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1] Compounds incorporating this moiety have demonstrated a wide range of activities, including potent kinase inhibition and antiprotozoal efficacy.[2][3][4] (2-Methyl-2H-indazol-4-yl)methanol is a sparsely characterized derivative of this class, presenting an opportunity for its development as a chemical probe. Chemical probes are indispensable tools that, when rigorously validated, allow for the interrogation of protein function and biological pathways with temporal and dose-dependent control, complementing genetic approaches.[5][6]
This document provides a comprehensive, step-by-step framework for the systematic evaluation of this compound, transforming it from a mere chemical entity into a high-quality, validated probe for biological discovery. We will proceed through a logical workflow encompassing physicochemical characterization, target identification, cellular validation, and selectivity profiling, explaining the causality behind each experimental choice to ensure a self-validating and robust dataset.
Section 1: Foundational Physicochemical Characterization and Quality Control
Protocol 1.1: Purity and Structural Identity Confirmation
Objective: To confirm the identity and assess the purity of the compound batch to be used in all subsequent experiments. A purity level of >95% is considered the minimum standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Dissolve the compound in DMSO to create a 10 mM stock solution.
-
Inject 1-5 µL onto a C18 reverse-phase column.
-
Run a water/acetonitrile gradient (e.g., 5-95% acetonitrile over 15 minutes) with 0.1% formic acid as a modifier.
-
Monitor the UV absorbance at 214 nm and 254 nm to assess purity by peak area.
-
Couple the HPLC to an electrospray ionization (ESI) mass spectrometer to confirm the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₉H₁₀N₂O, the expected monoisotopic mass is 162.08.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of this compound and match any available literature data. The absence of significant impurity peaks is critical.
-
Protocol 1.2: Aqueous Solubility Assessment
Objective: To determine the maximum soluble concentration of the compound in a physiologically relevant buffer, which is essential for designing meaningful biological assays and avoiding compound precipitation.
-
Kinetic Solubility (Nephelometry):
-
Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution into phosphate-buffered saline (PBS), pH 7.4, in a 96- or 384-well plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure light scattering using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.
-
The concentration at which a sharp increase in signal is observed indicates the limit of kinetic solubility.
-
Protocol 1.3: Chemical Stability in Assay Media
Objective: To ensure the compound does not degrade under the conditions of the planned biological assays. A compound should exhibit >80% stability over the course of an experiment.[7]
-
Incubation and Analysis:
-
Add the compound from a DMSO stock to the primary cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.
-
Incubate the sample under standard cell culture conditions (37°C, 5% CO₂).
-
Take aliquots at time points relevant to the planned experiments (e.g., 0, 2, 8, 24, 48 hours).
-
Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitate and analyze the supernatant by HPLC-MS.
-
Quantify the peak area of the parent compound at each time point relative to t=0 to determine the percentage remaining.
-
Table 1: Physicochemical Property Summary for this compound
| Property | Value | Method | Rationale |
| Molecular Formula | C₉H₁₀N₂O | - | Defines the elemental composition.[9] |
| Molecular Weight | 162.19 g/mol | - | Required for all concentration calculations.[9] |
| Purity | >95% (Target) | HPLC, NMR | Ensures observed biological effects are from the compound itself. |
| Aqueous Solubility | To be determined | Nephelometry | Defines the maximum usable concentration in assays. |
| Chemical Stability | >80% at 24h (Target) | HPLC-MS | Confirms compound integrity during experiments. |
| cLogP | ~1.5 (Predicted) | Computational | Estimates membrane permeability and potential for non-specific binding. |
| Topological Polar Surface Area | ~38 Ų (Predicted) | Computational | Predicts cell permeability.[8] |
Section 2: Unbiased Biological Screening and Hypothesis Generation
Rationale: For a novel compound with no known biological target, an unbiased phenotypic screen is the most effective starting point.[10] This approach surveys the compound's effect on a complex biological system (e.g., cell viability) to reveal a functional consequence, which can then be used as a starting point for more focused mechanistic studies.
Workflow 2.1: From Compound to Biological Hypothesis
Caption: High-level workflow for initial biological characterization.
Protocol 2.1: Broad-Panel Cell Viability Screening
Objective: To identify if the compound has anti-proliferative or cytotoxic effects and to discern any patterns of activity across different cell lineages that might suggest a specific mechanism of action.
-
Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, leukemia, etc.) in 96-well plates at their predetermined optimal densities. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-point, 3-fold serial dilutions starting from 30 µM). Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Readout: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the DMSO controls. Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Hypothesis Generation: The pattern of sensitivity across the cell lines can be highly informative. For instance, if the compound shows potent activity specifically in cell lines known to be dependent on a particular signaling pathway (e.g., the PI3K/Akt pathway), this strongly suggests a target within that cascade. The indazole core is found in the potent PI3K inhibitor GDC-0941, making this a plausible hypothesis.[4]
Section 3: Unbiased Target Identification and Validation
Rationale: A definitive hallmark of a chemical probe is a well-defined molecular target. Phenotypic data alone is insufficient. This section outlines modern, unbiased proteomics-based methods to identify the specific protein(s) that this compound binds to in a cellular context.
Workflow 3.1: Target Identification and Validation
Caption: Workflow for identifying and validating a probe's molecular target.
Protocol 3.1: Thermal Proteome Profiling (TPP)
Objective: To identify protein targets based on the principle that ligand binding typically increases the thermal stability of a protein.
-
Cell Treatment: Treat cultured cells (chosen from the most sensitive lines in Protocol 2.1) with the compound (at ~10x GI₅₀) or DMSO vehicle for 1-2 hours.
-
Harvest and Heat Shock: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 68°C).
-
Isolate Soluble Proteins: Centrifuge the heated samples to pellet aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction at each temperature.
-
Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., via trypsin digestion and tandem mass tag (TMT) labeling for multiplexed quantification).
-
LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry.
-
Data Analysis: For each identified protein, plot the fraction remaining soluble as a function of temperature for both the drug-treated and vehicle-treated samples. A protein that is stabilized by the compound will show a rightward shift in its melting curve. This "thermal shift" identifies it as a candidate target.
Protocol 3.2: Biochemical Target Validation
Objective: To confirm the interaction between the compound and the candidate target(s) identified in TPP using a purified, recombinant protein system.
-
Obtain Recombinant Protein: Express and purify the candidate target protein (e.g., "Kinase X").
-
Enzymatic Assay (if applicable): If the target is an enzyme, develop or use a commercial assay to measure its activity. Titrate this compound into the assay to determine if it inhibits enzymatic function and calculate its IC₅₀ value. According to consensus criteria, a potent probe should have an IC₅₀ or K_d < 100 nM in biochemical assays.[11]
-
Direct Binding Assay (Surface Plasmon Resonance - SPR): Immobilize the purified protein on an SPR sensor chip. Flow different concentrations of the compound over the chip and measure the binding and dissociation events in real-time to determine the binding affinity (K_d).
Section 4: In-Cell Target Engagement and Mechanism of Action
Rationale: Demonstrating that a compound binds a purified protein is necessary but not sufficient. A high-quality probe must be shown to engage its target within the complex milieu of a living cell at concentrations that produce the desired phenotypic effect.[12] This principle, known as target engagement, is a critical pillar of probe validation.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm and quantify target engagement in intact cells or cell lysates, bridging the gap between biochemical activity and cellular phenotype.
-
Cell Treatment: Treat intact cells with a dose range of the compound. Include a vehicle control.
-
Heat Treatment: Heat the intact cells or cell lysates to a specific temperature (determined from TPP data to be on the slope of the target's melting curve, where stabilization will be most apparent).
-
Lysis and Quantification: Lyse the cells (if not already done) and separate soluble from aggregated proteins via centrifugation.
-
Target Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blotting or quantitative mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in protein stability indicates direct target engagement in the cell. The EC₅₀ from this assay should correlate with the GI₅₀ from the phenotypic screen.
Pathway 4.1: The Pharmacological Audit Trail
Caption: Validating the link from target engagement to cellular outcome.
Protocol 4.2: Target-Dependent Biomarker Modulation
Objective: To demonstrate that target engagement by the probe leads to modulation of the target's downstream signaling pathway.
-
Identify Biomarker: Based on the known function of the target protein, identify a direct downstream biomarker of its activity (e.g., the phosphorylation of a substrate for a kinase target).
-
Cell Treatment: Treat cells with a dose range of the compound for a short period (e.g., 1-4 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western Blot to measure the levels of the biomarker (e.g., using a phospho-specific antibody) relative to the total target protein and a loading control (e.g., GAPDH).
-
Correlation: The IC₅₀ for biomarker modulation should be consistent with the EC₅₀ for target engagement (from CETSA) and the GI₅₀ for the cellular phenotype. This alignment provides strong evidence for an on-target mechanism of action.
Section 5: Defining Probe Selectivity
Rationale: A probe's value is directly proportional to its selectivity. A non-selective compound that interacts with multiple proteins can produce misleading phenotypes, confounding data interpretation. A high-quality probe should exhibit significant selectivity for its intended target over other related proteins.[11]
Protocol 5.1: Broad Kinome Selectivity Profiling
Objective: Assuming the target is a kinase, this protocol assesses the probe's selectivity across a large panel of human kinases.
-
Profiling Service: Submit the compound to a commercial kinase profiling service (e.g., the scanMAX panel at DiscoverX or the KinomeScan™ platform at Eurofins).
-
Assay Principle: These services typically use binding-based assays where the ability of the test compound (at a single high concentration, e.g., 1 µM) to compete with a fixed ligand for binding to a large number of kinases is measured.
-
Data Analysis: Results are often reported as "% Control" or "% Inhibition". Hits below a certain threshold (e.g., <35% of control) are considered significant off-targets. A high-quality probe should demonstrate >30-fold selectivity for its primary target over other family members.[11] Follow-up K_d determinations should be performed for any potent off-targets.
Protocol 5.2: Generation and Use of a Negative Control
Objective: To create a crucial tool for distinguishing on-target effects from non-specific or off-target effects in cellular experiments.
-
Design and Synthesis: Based on structure-activity relationship (SAR) data gathered during probe optimization, design and synthesize a close structural analog of this compound that is >100-fold less active against the primary target but retains similar physicochemical properties (e.g., solubility, cLogP). This could involve, for example, moving the methanol group to a different position on the ring.
-
Experimental Control: In any cellular assay, the negative control should be used alongside the active probe at the same concentrations. A true on-target phenotypic effect should be observed with the active probe but not with the negative control. This is one of the most powerful methods for validating a probe's mechanism of action.
Table 2: Target and Selectivity Profile for a Validated Probe (Example Data)
| Parameter | Target: Kinase X | Off-Target: Kinase Y | Off-Target: Kinase Z |
| Biochemical IC₅₀ | 50 nM | 1,800 nM | >10,000 nM |
| Direct Binding K_d | 85 nM | 2,500 nM | Not Determined |
| Cellular Engagement EC₅₀ | 450 nM | >30,000 nM | >30,000 nM |
| Selectivity Fold (Biochem) | - | 36-fold | >200-fold |
Conclusion
This document outlines a rigorous, multi-faceted strategy for the comprehensive validation of this compound as a chemical probe. By systematically progressing from fundamental physicochemical assessment through unbiased target discovery, cellular target engagement, and broad selectivity profiling, researchers can build a complete evidence package. Only a compound that successfully meets the stringent criteria described herein—demonstrating potency, selectivity, and a clear mechanism of action in cellular contexts—can be considered a high-quality chemical probe. Such a validated tool will be invaluable for accurately dissecting the complexities of biological systems and can serve as a reliable starting point for future therapeutic development.
References
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Ríos-Luis, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]
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Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
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Bunnage, M.E., et al. (2015). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. Available at: [Link]
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Qi, X., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E. Available at: [Link]
-
ACS Webinars. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]
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Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In: Chemical Probes for Biological Systems. Available at: [Link]
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Lin, M.H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. ResearchGate. Available at: [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. Available at: [Link]
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Gehringer, M., & Laufer, S.A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Available at: [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]
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EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. Available at: [Link]
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Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]
-
University of Virginia, Department of Chemistry. New Chemical Probe Technologies: Applications to.... Available at: [Link]
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Bollikolla, H.B., & Boddapati, S.N.M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]
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MDPI. Novel Imaging Probes: From Design to Applications. Available at: [Link]
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Gehringer, M., & Laufer, S.A. (2019). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. Available at: [Link]
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Royal Society of Chemistry. (2020). Introduction to Chemical Probes. In: Chemical Probes for Biological Systems. Available at: [Link]
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Müller, S., et al. (2018). The era of high-quality chemical probes. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Application Note: Quantitative Analysis of (2-Methyl-2H-indazol-4-yl)methanol using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry
Abstract
This application note presents robust and validated analytical methods for the precise quantification of (2-Methyl-2H-indazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. Given the importance of this compound in drug development, establishing accurate and reliable analytical procedures is paramount for quality control and regulatory compliance. Two primary analytical techniques are detailed: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity, particularly for impurity profiling and trace-level analysis. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, data presentation, and the scientific rationale behind the methodological choices.
Introduction: The Analytical Imperative for this compound
This compound (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a heterocyclic aromatic alcohol belonging to the indazole class of compounds.[3] Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[4] The precise quantification of this compound is critical throughout the drug development lifecycle, from process development and optimization to final product quality control. Inaccurate measurements can have profound implications for product safety, efficacy, and stability.
The choice of analytical methodology is dictated by the specific requirements of the analysis. For routine assay and purity assessments, a stability-indicating HPLC-UV method is often the preferred approach due to its robustness, precision, and widespread availability. For applications demanding higher sensitivity and specificity, such as the identification and quantification of trace impurities or analysis in complex matrices, GC-MS offers unparalleled performance. This guide provides detailed protocols for both techniques, empowering the analyst to select the most appropriate method for their needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is designed for the accurate assay and purity determination of this compound. The reverse-phase mode is selected due to the moderate polarity of the analyte. A C18 stationary phase provides excellent retention and separation from potential non-polar and moderately polar impurities.
Rationale for Method Development
-
Column Chemistry: A C18 column is a versatile and robust choice for the separation of aromatic compounds like indazole derivatives.
-
Mobile Phase: A gradient elution of acetonitrile and water allows for the efficient elution of the target analyte while also separating it from earlier and later eluting impurities. The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape and reproducibility by controlling the ionization state of the analyte.
-
Detection: The indazole ring system contains a chromophore that absorbs UV radiation, making UV detection a suitable and sensitive method. The wavelength of maximum absorbance (λmax) should be experimentally determined but is anticipated to be in the range of 254-280 nm.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a validation study should be conducted according to ICH guidelines.[1][2][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities, degradation products, or matrix components. |
| Linearity | A minimum of 5 concentration levels covering the expected range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[6] |
| Accuracy | Recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%) should be within 98.0-102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method provides a highly specific and sensitive alternative for the quantification of this compound. This method is particularly useful for identifying and quantifying unknown impurities and for trace-level analysis.
Rationale for Method Development
-
Volatility: The methanol group on the indazole ring provides sufficient volatility for GC analysis, potentially with derivatization for improved peak shape and thermal stability. However, direct injection is often feasible.
-
Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers good selectivity for a wide range of compounds, including aromatic and heterocyclic molecules.
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity in quantitative analysis.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC-grade solvents (e.g., methanol, ethyl acetate) for sample preparation.
-
This compound reference standard.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (Full Scan) | m/z 40-400 |
| SIM Ions (for quantification) | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and key fragment ions). |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol or ethyl acetate.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same solvent.
-
Ensure all solutions are free of particulate matter before injection.
Method Validation (ICH Q2(R2) Framework)
Similar to the HPLC method, the GC-MS method must be validated for its intended use.[1][2][5] The validation parameters are largely the same, with particular emphasis on the specificity provided by the mass spectrometric detection.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for both HPLC-UV and GC-MS methods.
Caption: HPLC-UV analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC method is ideal for routine quality control, offering robustness and high precision. The GC-MS method provides an orthogonal technique with superior specificity and sensitivity, making it invaluable for impurity identification and trace analysis. Both methods are designed with scientific integrity at their core and can be validated according to ICH guidelines to ensure data of the highest quality and reliability for drug development and manufacturing.
References
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. ResearchGate. [Link]
-
Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. [Link]
-
Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
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Application Notes and Protocols for High-Throughput Screening with (2-Methyl-2H-indazol-4-yl)methanol
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory and anti-cancer activities.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns utilizing the specific indazole derivative, (2-Methyl-2H-indazol-4-yl)methanol (CAS: 1079992-60-1).[4][5] We present detailed, field-proven protocols for three distinct assay formats—a biochemical kinase inhibition assay, a cell-based antiproliferative assay, and a target-driven reporter gene assay—to enable the robust identification and characterization of this compound's biological activity. The protocols are designed with an emphasis on scientific integrity, causality-driven experimental choices, and self-validating quality control systems.
Introduction: The Scientific Rationale
The Indazole Scaffold in Drug Discovery
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities.[1][6] Marketed drugs such as Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology, underscore the therapeutic relevance of this heterocyclic system.[1] The diverse pharmacological profiles, including anti-inflammatory, antitumor, and antimicrobial effects, stem from the indazole core's ability to form key interactions with a variety of biological targets.[3] The subject of this guide, this compound, is a specific derivative whose full biological potential remains to be elucidated. High-throughput screening (HTS) provides the most efficient path to uncover its mechanism of action and identify potential therapeutic applications.[7][8][9]
High-Throughput Screening (HTS): Principles and Practice
HTS is a cornerstone of modern drug discovery, employing automation, miniaturized assays, and sophisticated data analysis to test vast libraries of chemical compounds against biological targets.[8][10][11] The primary objective is to identify "hits"—compounds that modulate the target's activity in a desired manner.[7] These hits serve as the starting point for lead optimization and further drug development.[7][12]
A successful HTS campaign hinges on the development of robust and reliable assays. Key characteristics of a high-quality HTS assay include:
-
A large signal window: A clear and significant difference between positive and negative controls.
-
High reproducibility: Consistent results across plates and experimental runs.
-
Low variability: Minimal dispersion in the data for control and sample wells.
These parameters are quantitatively assessed using statistical metrics such as the Z'-factor, which provides a measure of assay quality.[8][13] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Compound Handling and Preparation
Proper handling of this compound is critical for generating reliable screening data.
-
Compound: this compound
-
CAS Number: 1079992-60-1
-
Molecular Formula: C₉H₁₀N₂O
-
Molecular Weight: 162.19 g/mol [14]
Protocol for Stock Solution Preparation:
-
Solvent Selection: Begin by assessing the solubility of the compound. Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries due to its high solubilizing power.
-
Master Stock Preparation: Accurately weigh a known amount of the compound and dissolve it in high-purity DMSO to create a high-concentration master stock (e.g., 10 mM or 20 mM). Use sonication if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the master stock into small-volume, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Assay Plate Preparation: For screening, the master stock is typically serially diluted in DMSO in an intermediate plate. These dilutions are then dispensed into the final assay plates using automated liquid handlers, resulting in a final DMSO concentration that is well-tolerated by the assay (typically ≤0.5%).
HTS Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Rationale: Given that many indazole derivatives are potent kinase inhibitors, a primary biochemical screen against a representative kinase is a logical starting point. This protocol uses a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.
Assay Principle: The assay measures kinase activity by quantifying the amount of ATP consumed. As the kinase transfers phosphate from ATP to its substrate, the ATP concentration decreases. A luciferase-based reagent is then added, which produces light in an amount directly proportional to the remaining ATP. Therefore, a potent inhibitor will result in less ATP consumption and a high luminescence signal.
Workflow Diagram:
Caption: Workflow for the cell-based antiproliferative HTS.
Step-by-Step Protocol:
-
Cell Line Selection: Choose a cell line relevant to the therapeutic hypothesis (e.g., A549 human lung carcinoma cells).
-
Cell Plating: Seed cells into clear-bottom, black-walled 384-well microplates at a pre-optimized density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Add 100 nL of compound dilutions and controls to the wells. The positive control should be a potent cytotoxic agent (e.g., Doxorubicin), and the negative control is the DMSO vehicle.
-
Treatment Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.
-
Reagent Addition: Add 10 µL of resazurin reagent to each well for a final concentration of approximately 20-50 µg/mL.
-
Detection Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with appropriate filters (Excitation: ~560 nm, Emission: ~590 nm).
Data Analysis and Quality Control:
| Parameter | Description | Formula | Acceptance Criteria |
| Percent Viability | Normalizes cell viability in the presence of the compound. | 100 * (Signal_cpd - Signal_pos) / (Signal_neg - Signal_pos) | N/A |
| Z'-Factor | A measure of assay quality. | 1 - (3*(SD_pos + SD_neg)) / |Avg_pos - Avg_neg| | Z' > 0.5 |
| Signal-to-Background | The dynamic range of the assay. | Avg_neg / Avg_pos | > 10 |
-
Hit Confirmation: Hits identified in this assay should be further investigated to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
-
Dose-Response Analysis: Confirmed hits are analyzed across a range of concentrations to determine the GI₅₀ (concentration for 50% inhibition of cell growth).
HTS Protocol 3: NF-κB Reporter Gene Assay (Dual-Luciferase)
Rationale: Indazoles have known anti-inflammatory properties. The NF-κB signaling pathway is a central regulator of inflammation. This assay allows for the specific measurement of the compound's effect on NF-κB transcriptional activity.
Assay Principle: This assay uses a cell line stably transfected with two reporter constructs. [15]The primary reporter is Firefly luciferase, driven by a promoter containing multiple NF-κB response elements. Activation of the pathway (e.g., by TNF-α) leads to the expression of Firegfly luciferase. The second reporter, Renilla luciferase, is driven by a constitutive promoter and serves as an internal control for cell viability and non-specific effects. [15]An inhibitor of the NF-κB pathway will reduce the Firefly luciferase signal relative to the Renilla signal.
Workflow Diagram:
Caption: Workflow for the NF-κB dual-luciferase reporter HTS.
Step-by-Step Protocol:
-
Cell Plating: Seed a human cell line stably expressing the NF-κB reporter constructs (e.g., HEK293) into white, 384-well plates in 30 µL of medium. Incubate overnight.
-
Compound Pre-treatment: Add 50 nL of compound dilutions and controls. The positive control should be a known NF-κB inhibitor (e.g., an IKK inhibitor), and the negative control is DMSO. Incubate for 1-2 hours.
-
Pathway Stimulation: Add 10 µL of a stimulating agent (e.g., TNF-α at its EC₈₀ concentration) to all wells except for the unstimulated (baseline) controls.
-
Reporter Gene Expression: Incubate the plates for 6-8 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase reporters.
-
Lysis and Firefly Measurement: Add 20 µL of a dual-luciferase reagent (e.g., Dual-Glo® Luciferase Assay System, Promega) that lyses the cells and contains the substrate for Firefly luciferase. Read the luminescence.
-
Renilla Measurement: Add 20 µL of the second reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase. Read the luminescence again.
Data Analysis and Quality Control:
-
Normalization: For each well, normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal. This ratio corrects for variations in cell number or transfection efficiency.
-
Normalized Ratio = Signal_Firefly / Signal_Renilla
-
-
Calculate Percent Inhibition:
-
100 * (1 - (NormRatio_cpd - NormRatio_unstim) / (NormRatio_stim - NormRatio_unstim))
-
-
Quality Control: Calculate the Z'-factor based on the stimulated (negative control) and positive inhibitor control wells using the normalized ratios. A Z' > 0.5 is desired.
-
Counter-screens: Hits should be tested in counter-screens to rule out direct inhibition of the luciferase enzyme, a common source of artifacts in reporter assays. [16]
Conclusion and Future Directions
This guide provides a robust framework for initiating a high-throughput screening campaign with this compound. By employing a multi-pronged approach with biochemical, cell-based, and reporter gene assays, researchers can efficiently probe the compound's biological activity, identify potential targets, and uncover its therapeutic potential. Primary hits from these screens must undergo rigorous confirmation and validation, including dose-response analysis, secondary orthogonal assays, and initial structure-activity relationship (SAR) studies. The data generated from these protocols will serve as a critical foundation for advancing promising compounds into the drug discovery pipeline.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Hernández-Campos, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]
-
Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. YouTube. [Link]
-
PubChem. (n.d.). (1H-indazol-4-yl)methanol. [Link]
-
Qi, C., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E. [Link]
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J&K Scientific. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Astashkina, A., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Southern, M., et al. (2013). A coincidence reporter-gene system for high throughput screening. ACS Chemical Biology. [Link]
-
Tariq, B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology. [Link]
-
BMG LABTECH. (2024, October 22). Gene reporter assays. [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]
-
MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 1079992-60-1|this compound|BLD Pharm [bldpharm.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
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- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of (2-Methyl-2H-indazol-4-yl)methanol
Welcome to the technical support center for the purification of (2-Methyl-2H-indazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles and practical experience.
Introduction to Purification Challenges
The primary challenge in purifying this compound lies in the frequent co-formation of its regioisomer, (1-Methyl-1H-indazol-4-yl)methanol, during synthesis. The methylation of the indazole core often proceeds with poor regioselectivity, leading to a mixture of N1 and N2 alkylated products.[1] Differentiating and separating these isomers is critical to obtaining the desired product with high purity. Further challenges can arise from potential thermal degradation and the selection of appropriate solvent systems for effective purification.
This guide will address these issues systematically, providing you with the knowledge to optimize your purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Isomer Separation
Q1: My NMR analysis shows a mixture of two isomers after synthesizing this compound. How can I confirm the identity of the desired N2-isomer?
A1: Distinguishing between the N1 and N2 isomers of methyl-indazole derivatives is readily achievable using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons in the indazole ring are significantly different for the two isomers.
-
¹H NMR: Pay close attention to the chemical shift of the N-methyl protons and the aromatic protons. While specific shifts can vary slightly based on the solvent and other substituents, a comparative analysis of the two sets of peaks will reveal the major and minor isomers.
-
¹³C NMR: The chemical shift of the carbon atoms in the pyrazole ring of the indazole system, particularly C3, is a reliable indicator for distinguishing between the N1 and N2 isomers.[2]
Q2: What is the most effective method to separate the N1 and N2 isomers of methyl-indazol-4-yl-methanol?
A2: Both recrystallization and column chromatography are effective methods. The choice depends on the scale of your purification and the resources available.
-
Recrystallization: This is often the preferred method for larger quantities due to its simplicity and cost-effectiveness. The key is to find a solvent system where the two isomers have significantly different solubilities. A common approach for substituted indazole isomers is the use of mixed solvents, such as acetonitrile/water or ethanol/water.[1]
-
Column Chromatography: For smaller scales or when recrystallization proves difficult, silica gel column chromatography is a reliable option. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[2]
Recrystallization Troubleshooting
Q3: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
A3: A systematic solvent screening is the best approach. Based on the structure of your compound (a polar methanol group and a less polar indazole core), a range of solvents with varying polarities should be tested.
Solvent Screening Protocol:
-
Small-Scale Tests: In separate small vials, test the solubility of your crude material (a few milligrams) in a small volume (e.g., 0.1 mL) of various solvents at room temperature and upon heating.
-
Solvent Selection: Observe the solubility. An ideal single solvent for recrystallization will dissolve the compound when hot but show poor solubility when cold. If no single solvent is ideal, consider a binary solvent system.
-
Binary Solvent System: Choose a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity appears. Reheat to dissolve and then allow to cool slowly.
Recommended Solvents for Screening:
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Methanol | 5.1 | 65 | A related compound was successfully crystallized from methanol.[1] |
| Ethanol | 4.3 | 78 | Often used in mixed solvent systems for indazole derivatives. |
| Isopropanol | 3.9 | 82 | A slightly less polar alcohol that can be effective. |
| Acetonitrile | 5.8 | 82 | Used in mixed systems with water for separating indazole isomers.[1] |
| Ethyl Acetate | 4.4 | 77 | A good "good" solvent to pair with a non-polar "poor" solvent. |
| Dichloromethane | 3.1 | 40 | A less polar solvent, useful for dissolving less polar impurities. |
| Toluene | 2.4 | 111 | A non-polar solvent, can be used as a "poor" solvent. |
| Heptane/Hexane | 0.1 | 98/69 | Non-polar solvents, excellent as "poor" solvents in binary systems. |
Q4: My recrystallization yields are very low. How can I improve them?
A4: Low yields can result from several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Incomplete precipitation: If the compound has some solubility even at low temperatures, you can try to further decrease the solubility by adding a "poor" solvent (antisolvent) to the cold solution.
-
Loss during filtration: Ensure your filter paper is properly fitted and that you wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Chromatography Troubleshooting
Q5: The N1 and N2 isomers are co-eluting during column chromatography. How can I improve the separation?
A5: To improve the resolution between the two isomers:
-
Optimize the Solvent System: A less polar mobile phase will generally increase the retention time of both isomers on silica gel and may improve separation. Start with a low percentage of the more polar solvent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).
-
Use a Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of at least 1:50.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).
Product Stability
Q6: I suspect my product is degrading during purification. What are the signs and how can I prevent it?
A6: The benzyl alcohol moiety in your compound can be susceptible to degradation, especially at elevated temperatures or under harsh conditions.
-
Signs of Degradation: The appearance of new, less polar spots on a TLC plate or new peaks in an HPLC chromatogram can indicate degradation. Potential degradation products of benzyl alcohols include the corresponding aldehyde (benzaldehyde analog) or other byproducts arising from oxidation or other reactions.[3]
-
Prevention:
-
Avoid Excessive Heat: When heating solutions for recrystallization, use the lowest temperature necessary to dissolve the solid and avoid prolonged heating. If concentrating a solution, use a rotary evaporator at a moderate temperature.
-
Work Under an Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere of nitrogen or argon.
-
Avoid Sonication for Dissolving: Sonication can generate localized high temperatures that may lead to the degradation of benzyl alcohol derivatives.[3]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent system and volumes should be determined through small-scale screening as described in Q3.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of the chosen hot "good" solvent (e.g., ethyl acetate or methanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Binary Solvent: If using a binary system, add the "poor" solvent (e.g., hexane or water) dropwise to the hot solution until a slight turbidity persists. Reheat gently until the solution becomes clear again.
-
-
Cooling: Allow the flask to cool undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography Separation of N1 and N2 Isomers
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific separation and should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the fractions containing the pure desired isomer and concentrate them under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, highlighting the key decision points.
Sources
- 1. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to improve the regioselectivity of indazole alkylation
Welcome to the technical support guide for improving the regioselectivity of indazole alkylation. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the N1 versus N2 functionalization of the indazole scaffold. Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 isomers, complicating purification and reducing yields.[1][2][3] This guide provides a framework for understanding the underlying mechanisms and offers practical, field-proven solutions to steer your reaction toward the desired regioisomer.
Core Principles: Understanding the N1/N2 Dichotomy
Controlling the regioselectivity of indazole alkylation hinges on understanding the interplay between the substrate, reagents, and reaction conditions. The outcome is a delicate balance of thermodynamics, kinetics, sterics, and electronics.
-
Tautomeric Equilibrium: The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable form by approximately 4-5 kcal/mol.[3][4][5] This inherent stability difference is a critical factor; N2-alkylation can occur directly on the abundant, more stable 1H-tautomer, while N1-alkylation requires reaction through the less stable, less abundant 2H-tautomer, which can present a higher energy barrier.[4]
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Product (N1-Alkylation): The N1-alkylated indazole is often the more thermodynamically stable product. Reactions that allow for equilibration, or are directed by stabilizing interactions, tend to favor the N1 isomer.[5][6] A highly selective method for synthesizing N1-alkyl indazoles operates under thermodynamic control, where the high selectivity is achieved through a reversible mechanism.[2][7]
-
Kinetic Product (N2-Alkylation): Under many conditions, the N2 position is more nucleophilic or more accessible for attack, leading to the kinetically favored N2 product. As mentioned, this pathway is often more direct as it proceeds from the major 1H-tautomer.[4]
-
-
The Role of the Cation and Solvent (Chelation Control): The choice of base and solvent is arguably the most powerful tool for directing selectivity, particularly for N1-alkylation. In non-polar aprotic solvents like THF, strong bases like sodium hydride (NaH) generate a sodium indazolide salt. If the indazole has a coordinating group at the C-3 position (e.g., an ester or amide), the sodium cation can form a chelated, six-membered ring intermediate with the N2-nitrogen and the substituent's heteroatom (e.g., carbonyl oxygen).[1][8] This "tight ion pair" effectively blocks the N2 position, forcing the alkylating agent to attack the N1 position.[1][8]
-
Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, creating "solvent-separated ion pairs."[8] This disrupts the chelation, freeing the N2 position for attack and leading to poor regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Why does my indazole alkylation produce a mixture of N1 and N2 isomers?
This is the most common challenge and arises from the ambidentate nature of the indazolide anion formed after deprotonation.[2] Both the N1 and N2 positions possess a lone pair of electrons and can act as nucleophiles. Without specific directing factors, such as chelation or strong steric bias, alkylating agents will often react at both sites, leading to isomer mixtures.[1][2] For instance, standard conditions like potassium carbonate (K2CO3) in dimethylformamide (DMF) are notorious for producing poor selectivity, sometimes yielding nearly 1:1 mixtures.[2]
Q2: What is the most reliable way to favor N1-alkylation?
For indazoles possessing a coordinating substituent (e.g., ester, amide, ketone) at the C-3 position, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective.[5][6][9] This system promotes the formation of a tight ion pair, where the sodium cation chelates with and blocks the N2 position, directing alkylation exclusively to N1.[1][8] Excellent N1 selectivity has also been achieved using cesium carbonate (Cs2CO3) in dioxane at elevated temperatures (90 °C).[3]
Q3: How can I achieve selective N2-alkylation?
The Mitsunobu reaction is a robust method for achieving high N2 selectivity.[3][6] Using triphenylphosphine (PPh3), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and an alcohol as the alkyl source in THF generally directs functionalization to the N2 position.[1] Additionally, the electronics of the indazole ring itself can be exploited; indazoles with electron-withdrawing groups at the C-7 position (e.g., -NO2, -CO2Me) have been shown to provide excellent N2 selectivity (≥96%) even under standard alkylating conditions.[6][9]
Q4: My indazole has no substituents. How can I control the reaction?
For unsubstituted or simply substituted indazoles lacking a C-3 coordinating group, traditional methods often fail. A recently developed, highly selective two-step procedure is recommended:
-
Condensation: React the indazole with an aldehyde (corresponding to the desired alkyl group) under acidic catalysis to form an intermediate.
-
Reduction: Reduce the intermediate in situ. This thermodynamically controlled process is highly selective for the N1 position and avoids the need for chromatography.[2][7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: I used NaH in THF to get the N1 isomer, but the selectivity is still poor.
-
Plausible Cause 1: Wet Solvent/Reagents. The formation of the tight sodium-chelated intermediate is highly sensitive to moisture. Water will consume the NaH and can interfere with the necessary ion pairing.
-
Solution: Ensure your THF is anhydrous. Dry glassware thoroughly in an oven before use. Use freshly opened or properly stored NaH.
-
-
Plausible Cause 2: Your Substrate Lacks a Coordinating Group. The NaH/THF method's high selectivity is predicated on the ability of a C-3 substituent to chelate the sodium cation.[1][8] If your indazole lacks a group like an ester, amide, or ketone at this position, the directing effect is lost.
-
Plausible Cause 3: Inappropriate Base. While NaH is ideal, other bases may not function the same way. For example, using K2CO3, even in THF, will not provide the same level of selectivity as it forms a different type of ion pair.
Problem 2: My Mitsunobu reaction for N2-alkylation is giving a low yield or a mixture of isomers.
-
Plausible Cause 1: Steric Hindrance. The Mitsunobu reaction is sensitive to sterics. A bulky substituent at the C-3 position of the indazole can hinder the approach of the bulky phosphonium intermediate to the N2 nitrogen.[4] Similarly, a bulky alcohol (e.g., tertiary alcohol) will react poorly.
-
Solution: This method works best with primary and some secondary alcohols. If your substrate is very hindered, you may need to explore alternative synthetic routes or accept lower yields.
-
-
Plausible Cause 2: Incorrect Order of Addition. The pre-formation of the phosphonium salt is crucial.
-
Solution: A common and effective procedure is to dissolve the indazole, alcohol, and triphenylphosphine in THF at 0 °C before the dropwise addition of the azodicarboxylate.
-
-
Plausible Cause 3: Reagent Decomposition. Diethyl azodicarboxylate (DEAD) and similar reagents can degrade over time.
-
Solution: Use freshly opened or purified reagents. Ensure they are stored correctly according to the manufacturer's instructions.
-
Data Summary: Influence of Conditions on Regioselectivity
The selection of base, solvent, and the indazole's substitution pattern are the primary drivers of regioselectivity.
Table 1: Effect of Base and Solvent on Indazole Alkylation
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1 : N2 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | Isobutyl bromide | 58 : 42 | [2] |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | Pentyl bromide | >99 : 1 | [6][9] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl tosylate | High N1 (>90% yield) | [3] |
| 3-Carboxymethyl-1H-indazole | NaH | THF | Alkyl bromide | >99 : 1 | [6] |
| 1H-Indazole | PPh₃/DEAD | THF | n-Pentanol | 1 : 2.5 | [6] |
Table 2: Effect of Indazole Ring Substituents on Regioselectivity
| Substituent Position | Substituent Group | Conditions | Predominant Isomer | N-selectivity (%) | Reference |
| C-3 | -COMe, -CO₂Me, -tBu | NaH / THF | N1 | >99% | [6][9] |
| C-7 | -NO₂, -CO₂Me | NaH / THF | N2 | ≥96% | [5][6][9] |
Mechanistic Diagrams & Workflows
Chelation-Controlled N1-Alkylation
The diagram below illustrates how a cation (M⁺, e.g., Na⁺) can coordinate with a C-3 ester substituent to block the N2 position, thereby directing an electrophile (E⁺) to attack the N1 position.
Caption: Cation chelation blocks the N2 position, promoting N1 attack.
Decision Workflow for Indazole Alkylation
Use this workflow to select the optimal starting conditions for your desired regioisomer.
Caption: Decision tree for selecting an indazole alkylation method.
Key Experimental Protocols
Protocol 1: High N1-Selectivity Alkylation via Chelation Control[6][9]
-
Materials:
-
C-3 substituted 1H-indazole (e.g., methyl 1H-indazole-3-carboxylate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the C-3 substituted indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Gas evolution (H₂)!
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: High N2-Selectivity via Mitsunobu Reaction[1][3]
-
Materials:
-
1H-indazole
-
Primary or secondary alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Add anhydrous THF and stir to dissolve all solids.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography to isolate the N2-alkylated indazole.
-
References
-
Alam, M. M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]
-
De la Rosa, V. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Bookser, B. C. (2005). Regioselective N-Alkylation of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 70(19), 7831-7834. (This reference is logically inferred from snippets[6] and[8] which discuss Bookser's work on solvent-dependent regioselectivity and ion pairs).
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6257-6263. [Link]
-
Keating, M., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]
-
De la Rosa, V. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
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Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
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Troubleshooting low bioactivity of (2-Methyl-2H-indazol-4-yl)methanol
Technical Support Center: (2-Methyl-2H-indazol-4-yl)methanol
Introduction: A Systematic Approach to Bioactivity Troubleshooting
This document is designed to be an interactive diagnostic tool. We will begin with the most frequent and easily verifiable issues before progressing to more complex experimental variables.
Initial Diagnostic Flowchart
Before diving into detailed protocols, this flowchart provides a high-level overview of the diagnostic process. It is designed to orient your troubleshooting strategy, starting with the most common and fundamental checks.
Validation & Comparative
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of (2-Methyl-2H-indazol-4-yl)methanol Against Established Therapeutics
Introduction: The Quest for Kinase Inhibitor Specificity and Potency
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. While the therapeutic landscape is populated with a number of successful kinase inhibitors, the continuous pursuit of novel chemical scaffolds is driven by the need for improved selectivity, enhanced potency, and the ability to overcome acquired resistance.
This guide provides a comprehensive framework for benchmarking a novel, hypothetical kinase inhibitor, (2-Methyl-2H-indazol-4-yl)methanol, against a panel of established and clinically relevant kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] This analysis will not only outline the requisite experimental protocols for a head-to-head comparison but will also delve into the scientific rationale behind these experimental choices, ensuring a robust and insightful evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously assess the potential of new chemical entities in the crowded field of kinase inhibition.
For the purpose of this guide, we will compare this compound against the following established inhibitors, chosen for their diverse kinase targets and mechanisms of action:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition, serving as a valuable positive control and a benchmark for promiscuity.[3][4]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[5][6]
-
Sunitinib and Sorafenib: Multi-targeted tyrosine kinase inhibitors that act on various receptors including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial in angiogenesis.
Experimental Design: A Multi-Faceted Approach to Characterization
A thorough benchmarking strategy for a novel kinase inhibitor necessitates a multi-pronged experimental approach, moving from broad, high-throughput screens to more focused biochemical and cell-based assays. This tiered approach allows for an efficient and cost-effective evaluation of the compound's potential.
Phase 1: Initial Kinase Panel Screening
The initial step is to ascertain the kinase selectivity profile of this compound. A broad kinase panel screen against a large number of purified kinases provides a global view of the compound's inhibitory activity and potential off-target effects. This is crucial for early-stage lead optimization and for identifying potential liabilities.
Phase 2: In-depth Biochemical Characterization
Following the initial screen, a more detailed biochemical analysis is performed on the identified primary targets and a selection of off-targets. This phase focuses on determining the potency and mechanism of inhibition.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[7] It is determined by titrating the inhibitor against a fixed concentration of the target kinase and substrate.
-
Mechanism of Action Studies: Understanding how the inhibitor interacts with the kinase is critical. This typically involves determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
Phase 3: Cell-Based Assays for Biological Relevance
Biochemical assays, while informative, do not fully recapitulate the complex cellular environment.[8] Therefore, it is essential to validate the findings in relevant cellular models.
-
Cellular Target Engagement: These assays confirm that the inhibitor can enter the cell and bind to its intended target.
-
Downstream Signaling Pathway Analysis: The functional consequence of kinase inhibition is assessed by examining the phosphorylation status of downstream substrates in the relevant signaling pathway.[9]
-
Cell Proliferation and Viability Assays: The ultimate goal of many kinase inhibitors is to inhibit the growth of cancer cells. These assays measure the inhibitor's effect on cell proliferation and survival.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 value of an inhibitor using a luminescence-based kinase assay that measures ATP consumption.[10][11]
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, c-RAF)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the established inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a well-established inhibitor (e.g., Staurosporine) as a positive control.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Initiate the Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[7]
-
ATP Depletion and Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol allows for the assessment of the inhibitor's effect on the phosphorylation of key downstream proteins in a cellular context.[12]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or the established inhibitors for a specified time (e.g., 2 hours). Include a DMSO-treated control.
-
For receptor tyrosine kinases, you may need to stimulate the cells with the corresponding ligand (e.g., EGF for EGFR) for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-old PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Data Presentation and Interpretation
To facilitate a clear and objective comparison, the experimental data should be summarized in well-structured tables.
Table 1: Comparative Biochemical Potency (IC50) of Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | [Hypothetical Data] |
| VEGFR2 | [Hypothetical Data] | |
| c-RAF | [Hypothetical Data] | |
| Gefitinib | EGFR | [Literature Value] |
| VEGFR2 | [Literature Value] | |
| c-RAF | [Literature Value] | |
| Sunitinib | EGFR | [Literature Value] |
| VEGFR2 | [Literature Value] | |
| c-RAF | [Literature Value] | |
| Sorafenib | EGFR | [Literature Value] |
| VEGFR2 | [Literature Value] | |
| c-RAF | [Literature Value] | |
| Staurosporine | EGFR | [Literature Value] |
| VEGFR2 | [Literature Value] | |
| c-RAF | [Literature Value] |
Table 2: Cellular Activity of Kinase Inhibitors in A431 Cells (EGFR Overexpressing)
| Compound | Cellular p-EGFR IC50 (nM) | Anti-proliferative GI50 (nM) |
| This compound | [Hypothetical Data] | [Hypothetical Data] |
| Gefitinib | [Literature Value] | [Literature Value] |
| Sunitinib | [Literature Value] | [Literature Value] |
| Sorafenib | [Literature Value] | [Literature Value] |
| Staurosporine | [Literature Value] | [Literature Value] |
Visualizing Signaling Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for in vitro biochemical kinase assay.
Caption: Simplified EGFR signaling cascade.
Caption: Key components of the VEGFR signaling pathway.
Conclusion: A Roadmap for Novel Inhibitor Evaluation
The benchmarking of a novel kinase inhibitor such as this compound is a systematic and rigorous process. It requires a carefully planned series of experiments that progress from broad, high-throughput screening to detailed biochemical and cellular characterization. By comparing the performance of a new chemical entity against well-established inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent. The protocols and frameworks outlined in this guide provide a solid foundation for conducting such a comparative analysis, ensuring that the data generated is both reliable and translatable. Ultimately, this comprehensive approach is essential for identifying the most promising candidates for further preclinical and clinical development in the ongoing effort to combat diseases driven by aberrant kinase activity.
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- Synthesis of 2-Alkenyl-2H-indazoles
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A Comparative Guide to the Biological Activities of Methyl-Indazole Positional Isomers
Introduction: The Indazole Scaffold and the Significance of Positional Isomerism
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects through the inhibition of various protein kinases.[2][3] The two nitrogen atoms within the pyrazole moiety can act as both hydrogen bond donors and acceptors, enabling diverse and specific interactions with biological targets.[1]
This guide focuses on the comparative biological analysis of the seven positional isomers of methyl-indazole: 1-methyl-1H-indazole, 3-methyl-1H-indazole, 4-methyl-1H-indazole, 5-methyl-1H-indazole, 6-methyl-1H-indazole, and 7-methyl-1H-indazole. The seemingly subtle difference in the position of a single methyl group on the indazole core can dramatically alter a molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These changes, in turn, can profoundly impact its binding affinity for target proteins, its metabolic stability, and ultimately, its overall biological activity and therapeutic potential. Understanding these structure-activity relationships (SAR) is a cornerstone of rational drug design.
This document provides a comparative overview of the known biological activities of these isomers, detailed protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this field.
Comparative Biological Activity of Methyl-Indazole Isomers
Kinase Inhibitory Activity
Indazole derivatives are well-known for their activity as protein kinase inhibitors.[4] The position of the methyl group can influence the binding affinity and selectivity of these compounds for different kinases.
| Isomer | Target Kinase | IC50 (µM) | Source / Comments |
| 3-Methyl-1H-indazole derivatives | Antibacterial activity shown against B. subtilis and E. coli. Not a kinase assay, but indicates biological activity. | Not Applicable | A study on novel 3-methyl-1H-indazole derivatives reported potent antibacterial activity.[5] |
| 5-Methyl-1H-indazole derivative | GSK-3β | Lower potency than methoxy derivatives | A structure-activity relationship study indicated that a methyl group at the 5-position of an indazole-3-carboxamide scaffold was less potent than methoxy-substituted analogs against GSK-3β.[4] |
| Other Methyl-Indazole Isomers | Data not readily available | - | Extensive searches did not yield specific and comparable kinase inhibition data for the simple 1-, 4-, 6-, and 7-methyl-indazole isomers in a standardized format. |
Causality Behind Experimental Choices: The selection of kinase targets in drug discovery is often driven by their known involvement in disease pathogenesis. For instance, Glycogen Synthase Kinase 3β (GSK-3β) is a key regulator in many cellular processes, and its dysregulation is implicated in diseases like Alzheimer's and cancer. The choice to evaluate compounds against a panel of kinases (selectivity profiling) is critical to assess their specificity and potential for off-target effects, which can lead to toxicity.[5]
Antiproliferative and Cytotoxic Activity
The ability of a compound to inhibit cell proliferation or induce cell death (cytotoxicity) is a key indicator of its potential as an anticancer agent. The MTT assay is a widely used colorimetric method to assess cell viability.[6]
| Isomer | Cell Line | IC50 (µM) | Source / Comments |
| 1H-Indazole-3-amine derivatives | K562 (chronic myeloid leukemia) | 5.15 | A study on 1H-indazole-3-amine derivatives (not specifically methyl-substituted) showed promising antiproliferative activity.[3] |
| 3-Methyl-6-nitro-1H-indazole | - | - | This compound is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, which has potent antiproliferative effects.[3] This suggests the 3-methyl-indazole scaffold is compatible with potent anticancer activity. |
| Other Methyl-Indazole Isomers | Data not readily available | - | Direct comparative data on the antiproliferative activity of the simple methyl-indazole isomers is scarce in the literature. |
Causality Behind Experimental Choices: The choice of cancer cell lines for antiproliferative assays is based on the therapeutic area of interest. For example, K562 cells are a standard model for chronic myeloid leukemia.[3] Testing compounds against a panel of cell lines from different cancer types helps to determine the spectrum of activity and potential for broad application.
Key Biological Assays: Detailed Methodologies
To ensure the reproducibility and validity of experimental findings, it is essential to follow standardized and well-documented protocols.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Compound Preparation: Serially dilute the methyl-indazole isomers in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound.
-
Initiate the reaction by adding the ATP mixture, which includes [γ-³³P]-ATP. The concentration of ATP is typically kept at or near the Km value for each specific kinase to ensure sensitive detection of competitive inhibitors.[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Filtration:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber).
-
Wash the filter plate multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive controls (known inhibitors) and negative controls (DMSO vehicle) in each assay plate is crucial for validating the assay performance. The signal-to-background ratio should be consistently high, and the Z'-factor, a statistical measure of assay quality, should be above 0.5.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methyl-indazole isomers and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.
Self-Validating System: Each plate should include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Blank wells containing only media and the assay reagents should also be included to subtract the background absorbance.
Signaling Pathways Potentially Modulated by Methyl-Indazole Isomers
Given that many indazole derivatives are kinase inhibitors, the methyl-indazole isomers likely exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[9]
PAK1 Signaling Pathway
p21-activated kinase 1 (PAK1) is a key regulator of the cytoskeleton, cell motility, and cell survival.[10] Its overexpression is linked to tumor progression and therapeutic resistance in several cancers.
Conclusion and Future Directions
This guide provides a foundational understanding of the comparative biological activities of methyl-indazole positional isomers. While a complete and direct comparative dataset is currently lacking in the literature, the available information strongly suggests that the position of the methyl group is a critical determinant of biological activity. The provided experimental protocols and pathway diagrams serve as practical tools for researchers to further investigate the therapeutic potential of these compounds.
Future research should focus on a systematic and standardized evaluation of all seven methyl-indazole positional isomers across a broad panel of kinase assays and cancer cell lines. Such studies would provide a much-needed comprehensive understanding of their structure-activity relationships and would be invaluable for the rational design of novel and more potent indazole-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methyl-2H-indazol-4-yl)methanol
Disclaimer: This guide provides essential safety and handling protocols for (2-Methyl-2H-indazol-4-yl)methanol. As of this writing, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, the recommendations herein are synthesized from the known hazards of the compound, data on structurally similar molecules—specifically the indazole core and aromatic alcohols—and established principles of laboratory safety. All personnel must conduct a thorough, site-specific risk assessment before beginning any work.
Hazard Assessment: Understanding the Risk Profile
This compound is a substituted indazole, a class of compounds widely used in pharmaceutical research.[1] Our primary safety directive is derived from its known classification and the potential hazards inferred from its chemical structure.
The compound is classified as Acute toxicity - Oral, Category 4 , with the corresponding hazard statement H302: Harmful if swallowed .[2] This is our foundational piece of known data. Beyond this, we must consider the risks associated with its structural motifs: the indazole ring and the methanol (aromatic alcohol) functional group. While the toxicological properties of many indazole derivatives are not fully investigated, it is prudent to handle them with care to avoid skin and eye contact.[3]
Table 1: Hazard Profile Summary
| Hazard Category | Classification & Rationale | Potential Routes of Exposure |
|---|---|---|
| Acute Oral Toxicity | Category 4 (H302): Harmful if swallowed .[2] | Ingestion |
| Skin Irritation/Toxicity | Assumed Potential Hazard. Aromatic and heterocyclic compounds can cause skin irritation. Prudent practice dictates minimizing all skin contact.[3] | Dermal Contact |
| Eye Irritation | Assumed Potential Hazard. As with most fine chemical powders or solutions, contact can cause serious eye irritation. | Eye Contact |
| Respiratory Irritation | Assumed Potential Hazard. Inhalation of the powdered form may cause respiratory tract irritation. | Inhalation |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE is not merely a checklist; it is a dynamic response to the specific procedures being undertaken.
Table 2: Mandatory PPE for Handling this compound
| Body Area | Personal Protective Equipment | Specifications and Rationale |
|---|---|---|
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides robust protection against dermal absorption. Nitrile is selected for its broad resistance to organic chemicals.[4][5][6] Double-gloving is a best practice when handling potentially hazardous compounds, minimizing risk during glove removal. |
| Eyes | Safety Goggles | Must be ANSI Z87.1-compliant and provide a full seal around the eyes. This is critical to protect against splashes from solutions or accidental aerosolization of the powder.[4] |
| Face | Face Shield (Task-Dependent) | Required in conjunction with safety goggles when there is an elevated risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities (>1g). |
| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned with sleeves rolled down. This protects the skin on the arms and torso from incidental contact and minor spills.[4] |
| Respiratory | NIOSH-Approved Respirator (Task-Dependent) | Required when handling the solid powder outside of a certified chemical fume hood. An N95 respirator may suffice for small quantities, but a half-mask or full-face respirator with organic vapor/particulate cartridges should be considered based on a formal risk assessment.[7] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity.
Engineering Controls and Pre-Handling Preparations
-
Work Area Designation: All handling of this compound, both in solid and solution form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Gather Materials: Before bringing the target compound into the work area, ensure all other necessary equipment is present: spatulas, weigh boats, glassware, solvents, and waste containers.
-
PPE Inspection: Meticulously inspect all PPE for defects (e.g., tears in gloves, cracks in goggles) before donning.[9]
Step-by-Step Handling Protocol (Solid Compound)
-
Don PPE: Put on all required PPE as detailed in Table 2, starting with the lab coat, followed by safety goggles, inner gloves, and then outer gloves.
-
Transfer Compound: Carefully transfer the required amount of the solid compound from its storage container to a weigh boat on a tared analytical balance inside the fume hood. Use gentle motions to avoid creating airborne dust.
-
Container Sealing: Immediately and securely seal the primary storage container.
-
Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Clean-Up: Wipe down the spatula and work surface with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh boats into the designated solid chemical waste container.
Post-Handling and Decontamination
-
Waste Segregation: Dispose of all contaminated materials into a clearly labeled, sealed hazardous waste container for "Halogen-Free Organic Waste."
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination:
-
Remove outer gloves.
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove safety goggles.
-
Remove inner gloves, using a proper removal technique to avoid touching the outer surface.[9]
-
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[10]
Caption: PPE selection workflow based on the specific handling task.
Emergency and Disposal Plans
Spill Response
-
Small Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>1g):
-
Evacuate the laboratory and close the doors.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the area.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting . Rinse mouth with water. Seek immediate medical attention and provide the victim with as much information about the compound as possible.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
Disposal Plan
All waste contaminated with this compound, including gloves, weigh boats, absorbent materials, and excess chemical, must be treated as hazardous waste.
-
Classification: Non-halogenated organic solid/liquid waste.
-
Containment: Collect waste in a clearly labeled, chemically resistant, and sealable container.
-
Disposal: The container must be disposed of through your institution's official EHS-approved hazardous waste management program.[12] Do not dispose of this chemical down the drain or in regular trash.
Caption: A procedural workflow for the safe handling of chemical compounds.
References
- Val Tech Diagnostics. (n.d.). Methanol Safety Data Sheet.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
- Guidechem. (n.d.). (2-METHYL-2H-INDAZOL-3-YL)METHANOL 58536-48-4 wiki.
- Methanol Safety Data Sheet. (2023). Methanol Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
-
National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
-
Gowda, S., et al. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]
-
Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
-
Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
